TL13-22
Description
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Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55ClN10O9S/c1-29(2)66(61,62)38-12-5-4-9-34(38)51-41-32(46)27-50-45(53-41)52-33-14-13-30(26-37(33)63-3)55-19-17-54(18-20-55)21-23-65-25-24-64-22-16-47-39(57)28-49-35-10-6-8-31-40(35)44(60)56(43(31)59)36-11-7-15-48-42(36)58/h4-6,8-10,12-14,26-27,29,36,49H,7,11,15-25,28H2,1-3H3,(H,47,57)(H,48,58)(H2,50,51,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBGYTWMZKXATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55ClN10O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of TL13-22: A Technical Guide for Researchers
For Immediate Release
This technical document provides an in-depth analysis of the mechanism of action of TL13-22, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). Designed for researchers, scientists, and drug development professionals, this guide synthesizes the current understanding of this compound, presenting its core mechanism, quantitative data, experimental methodologies, and relevant signaling pathways.
Core Mechanism of Action: Selective ALK Inhibition without Degradation
This compound functions as a highly potent inhibitor of ALK, a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the ALK kinase domain. This direct binding prevents the autophosphorylation and subsequent activation of ALK, thereby blocking its downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
A critical characteristic of this compound is its role as a negative control for the ALK degrader, TL13-12. While both compounds exhibit high-affinity binding to ALK, this compound lacks the E3 ligase-recruiting moiety present in TL13-12. Consequently, this compound inhibits ALK activity without inducing its proteasomal degradation. This makes this compound an invaluable research tool to delineate the cellular consequences of ALK inhibition versus ALK degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its counterpart, TL13-12, as reported in the primary literature.
| Compound | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Cellular ALK Degradation (DC50, nM) |
| This compound | ALK | 0.54 | Not Reported | No degradation observed |
| TL13-12 | ALK | Not Reported | Not Reported | 1.2 (in SU-DHL-1 cells) |
Table 1: Comparative Potency and Degradation Activity. This table highlights the potent inhibitory effect of this compound on ALK and its lack of degradation activity, in contrast to the degrader TL13-12.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro ALK Kinase Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK.
-
Procedure:
-
Recombinant human ALK kinase domain was incubated with a range of concentrations of this compound in a kinase buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
The reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped, and the level of substrate phosphorylation was quantified. This is typically done using methods such as radioactive ATP incorporation, fluorescence polarization, or a coupled-enzyme system that measures ADP production.
-
The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular ALK Degradation Assay (Western Blot)
-
Objective: To assess the ability of this compound to induce the degradation of endogenous ALK protein in cancer cell lines.
-
Procedure:
-
ALK-positive cancer cells (e.g., SU-DHL-1 anaplastic large-cell lymphoma cells) were treated with varying concentrations of this compound or TL13-12 for a specified duration (e.g., 24 hours).
-
Following treatment, cells were harvested and lysed to extract total cellular proteins.
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Protein concentrations were determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for ALK. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the ALK band was quantified and normalized to the loading control to determine the extent of degradation.
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Visualizing the Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical relationship between this compound and TL13-12.
Figure 1: ALK Signaling Pathway and Inhibition by this compound. This diagram illustrates the canonical ALK signaling cascade and the point of intervention by this compound.
Figure 2: Logical Relationship between TL13-12 and this compound. This diagram clarifies the distinct and overlapping effects of TL13-12 and this compound, highlighting the role of this compound as a negative control for degradation.
Technical Guide: BCL-XL Degrading PROTACs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query specified TL13-22 as a BCL-XL degrading PROTAC. However, publicly available scientific literature and commercial datasheets consistently identify this compound as a negative control for the ALK (Anaplastic Lymphoma Kinase) degrader, TL13-12. This compound is a potent ALK inhibitor but does not induce ALK degradation[1]. There is no current evidence to support its function as a BCL-XL degrader.
This guide will therefore focus on well-characterized BCL-XL degrading PROTACs, primarily DT2216 and XZ739 , to provide a comprehensive technical overview of this important class of molecules.
Introduction to BCL-XL Targeting PROTACs
B-cell lymphoma-extra large (BCL-XL) is a pivotal anti-apoptotic protein in the BCL-2 family. Its overexpression is a hallmark of various cancers, contributing to tumor survival and resistance to conventional therapies[2][3]. While small molecule inhibitors of BCL-XL, such as ABT-263 (Navitoclax), have been developed, their clinical utility is hampered by on-target toxicity, particularly dose-limiting thrombocytopenia (a significant reduction in platelet count), as platelets are highly dependent on BCL-XL for their survival[2][4][5].
Proteolysis-targeting chimeras (PROTACs) offer an innovative strategy to overcome this limitation. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein[6]. They consist of a ligand that binds the target protein (e.g., BCL-XL), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN))[2][6].
The therapeutic advantage of BCL-XL PROTACs lies in their potential for cell-selective degradation. E3 ligases like VHL and CRBN are minimally expressed in platelets compared to cancer cells[2][4]. Consequently, a PROTAC can be designed to degrade BCL-XL effectively in tumor cells while sparing platelets, thereby mitigating the dose-limiting toxicity of traditional inhibitors[2][4].
Mechanism of Action
The mechanism of a BCL-XL degrading PROTAC involves several key steps:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to BCL-XL and an E3 ligase (e.g., VHL or CRBN), forming a transient ternary complex (BCL-XL : PROTAC : E3 Ligase).
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BCL-XL.
-
Proteasomal Degradation: The poly-ubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple BCL-XL proteins.
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Apoptosis Induction: The degradation of BCL-XL disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death (apoptosis) in cancer cells[7].
Quantitative Data for BCL-XL PROTACs
The efficacy of BCL-XL PROTACs is quantified by several key parameters, including their degradation capability (DC50 and Dmax) and their anti-proliferative effects (IC50/EC50). Below is a summary of reported data for DT2216 and XZ739.
| Parameter | Molecule | Cell Line | Value | E3 Ligase | Reference |
| Degradation (DC50) | DT2216 | MOLT-4 | 63 nM | VHL | [8] |
| XZ739 | MOLT-4 | 2.5 nM | CRBN | [2][7][9][10] | |
| Max Degradation (Dmax) | DT2216 | MOLT-4 | >90% | VHL | [8] |
| DT2216 | Platelets | ~26% (at 3 µM) | VHL | [8] | |
| Cytotoxicity (EC50) | DT2216 | MOLT-4 | 52 nM | VHL | [8] |
| DT2216 | Platelets | >3 µM | VHL | [8] | |
| Cytotoxicity (IC50) | XZ739 | MOLT-4 | 10.1 nM | CRBN | [9][10] |
| XZ739 | Platelets | 1217 nM | CRBN | [9] | |
| Binding Affinity (Ki) | DT2216 | BCL-XL | 12.82 nM | VHL | [8] |
| DT2216 | BCL-2 | 1.82 nM | VHL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and characterization of PROTAC molecules.
Western Blotting for BCL-XL Degradation
This protocol is used to quantify the reduction in BCL-XL protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., MOLT-4) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response curve of the BCL-XL PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (typically 16-24 hours)[2][11].
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against BCL-XL overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should be used to normalize protein levels.
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Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BCL-XL levels to the loading control. Calculate DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values using non-linear regression analysis[2].
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay measures the proximity between BCL-XL and the E3 ligase, confirming the formation of the ternary complex.
Methodology:
-
Vector Construction and Transfection: Genetically fuse BCL-XL to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase (e.g., VHL) to a HaloTag® protein[3][12]. Co-transfect HEK293T cells with these constructs (and a LgBiT construct if using the HiBiT system)[3][13].
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
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Labeling and Treatment: Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate to the cells. To prevent degradation from interfering with the measurement, cells can be pre-treated with a proteasome inhibitor like MG-132[3]. Add the PROTAC at various concentrations.
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BRET Measurement: Incubate for a defined period (e.g., 4 hours) and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both donor (e.g., ~460 nm) and acceptor (e.g., ~610 nm) emissions[12][13].
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET signal upon PROTAC addition indicates the formation of the ternary complex[3].
Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on cancer cells and platelets.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MOLT-4) or isolated human platelets in 96-well plates[4].
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC, a relevant inhibitor (e.g., ABT-263), or vehicle control for a specified period (e.g., 48-72 hours)[4].
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or perform an MTS assay.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value[4].
Signaling Pathway and Biological Consequences
The degradation of BCL-XL has profound effects on the intrinsic apoptotic pathway. BCL-XL normally sequesters pro-apoptotic proteins like BIM, BAK, and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). By degrading BCL-XL, PROTACs liberate these pro-apoptotic factors. This leads to BAX/BAK activation, MOMP, the release of cytochrome c from the mitochondria, and subsequent activation of the caspase cascade, culminating in apoptosis.
Conclusion
BCL-XL degrading PROTACs represent a promising therapeutic strategy, particularly for overcoming the on-target toxicity that has limited the clinical application of BCL-XL inhibitors. By leveraging the differential expression of E3 ligases between cancer cells and platelets, molecules like DT2216 and XZ739 demonstrate potent, selective anti-tumor activity with a significantly improved safety profile. The technical protocols and quantitative data outlined in this guide provide a framework for the continued research and development of this important new class of cancer therapeutics.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling a Novel BCL-XL Degrader: Enhancing Treatment Outlook for Hematological Cancers with Reduced Toxicity [synapse.patsnap.com]
- 6. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. XZ739 | BCL-XL PROTAC | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Development of Efmarodocokin Alfa (UTTR1147A)
Disclaimer: Initial searches for "TL13-22" did not yield any publicly available information. It is possible that this is an internal compound designation, a typographical error, or a molecule that has not yet been disclosed in scientific literature. Given the detailed nature of the request and the prominence of Interleukin-22 (IL-22) related results in the initial search, this guide will focus on a well-documented therapeutic related to the IL-22 pathway, efmarodocokin alfa (also known as UTTR1147A) , as a representative example to fulfill the core requirements of the user's request.
Introduction
Efmarodocokin alfa is a recombinant fusion protein that acts as an agonist for the Interleukin-22 (IL-22) receptor. It was developed to leverage the therapeutic potential of IL-22, a cytokine known for its role in promoting epithelial cell homeostasis and repair, particularly in mucosal tissues. By fusing human IL-22 to the crystallizable fragment (Fc) of human immunoglobulin G4 (IgG4), efmarodocokin alfa was engineered to have an extended half-life compared to native IL-22, making it a more viable therapeutic candidate. This guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of efmarodocokin alfa, with a focus on the key experimental data and methodologies.
Mechanism of Action
Efmarodocokin alfa exerts its biological effects by binding to the heterodimeric IL-22 receptor, which is composed of the IL-22R1 and IL-10R2 subunits. This receptor is primarily expressed on non-hematopoietic cells, such as epithelial cells in the gastrointestinal tract, skin, and liver. Upon binding, efmarodocokin alfa activates the intracellular Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, predominantly through the phosphorylation of JAK1 and TYK2, leading to the subsequent phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and induces the transcription of genes involved in cellular proliferation, antimicrobial defense, and tissue repair.
Signaling Pathway Diagram
Caption: Efmarodocokin alfa signaling pathway.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of efmarodocokin alfa.
Table 1: Pharmacokinetic Parameters of Efmarodocokin Alfa
| Parameter | Value | Species/Population | Source |
| Half-life | ~1 week | Healthy Volunteers | [1] |
| Clearance (CL) | 1.12 L/day | Human (Population PK model) | [2] |
| Volume of Central Compartment | 6.15 L | Human (Population PK model) | [2] |
| Maximum Tolerated IV Dose | 90 µg/kg | Healthy Volunteers | [1] |
Table 2: Clinical Efficacy in Ulcerative Colitis (Phase 1b Study)
| Outcome | Efmarodocokin Alfa (n=18) | Placebo (n=6) | Source |
| Clinical Response | 7 (38.9%) | 1 (16.7%) | [3][4] |
| Clinical Remission | 5 (27.8%) | 0 (0%) | [3][4] |
Table 3: Clinical Efficacy in Ulcerative Colitis (Phase II Study)
| Outcome | 30 µg/kg (n=43) | 60 µg/kg (n=44) | 90 µg/kg (n=43) | Placebo (n=22) | Vedolizumab (n=43) | Source |
| Clinical Remission (Week 8) | 12% | 9% | 12% | 9% | 26% | [5] |
| Endoscopic Healing (Week 8) | 14% | 14% | 12% | 14% | 33% | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro STAT3 Phosphorylation Assay
This assay is used to determine the bioactivity of efmarodocokin alfa by measuring its ability to induce STAT3 phosphorylation in a responsive cell line.
Cell Line: Human colon adenocarcinoma cell line HT-29.
Protocol:
-
Cell Culture: HT-29 cells are cultured in a suitable medium (e.g., McCoy's 5A with 10% FBS) to ~80-90% confluency.
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Serum Starvation: Cells are serum-starved for 18-24 hours to reduce basal STAT3 phosphorylation.
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Stimulation: Cells are treated with varying concentrations of efmarodocokin alfa or a positive control (e.g., recombinant human IL-22) for 20-30 minutes at 37°C.
-
Lysis: Cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Phosphorylated STAT3 (pSTAT3) and total STAT3 levels in the cell lysates are quantified using a sandwich ELISA or Western blotting.
-
Analysis: The ratio of pSTAT3 to total STAT3 is calculated to determine the dose-dependent activation of the IL-22 signaling pathway.
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This in vivo model is used to evaluate the therapeutic efficacy of efmarodocokin alfa in a model of inflammatory bowel disease.[2][7]
Animal Strain: C57BL/6 mice.
Protocol:
-
Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.[2][8]
-
Treatment: Mice are treated with efmarodocokin alfa or a vehicle control via intravenous or subcutaneous injection at specified doses and frequencies.
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Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).
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Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Colon length is measured (shorter colon length indicates more severe inflammation).
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Histological Analysis: Colon tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the severity of inflammation, ulceration, and epithelial damage.
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Myeloperoxidase (MPO) Assay: MPO activity, a marker of neutrophil infiltration, can be measured in the colon tissue to quantify inflammation.
Pharmacokinetic Analysis
This involves the measurement of efmarodocokin alfa concentrations in biological fluids over time to determine its pharmacokinetic properties.
Sample Collection: Serum or plasma samples are collected from study subjects (human or animal) at various time points after administration of efmarodocokin alfa.
Quantification Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: A microtiter plate is coated with a capture antibody specific for human IL-22.
-
Blocking: The plate is blocked with a protein solution (e.g., BSA) to prevent non-specific binding.
-
Sample Incubation: Standards, controls, and unknown samples are added to the wells and incubated.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to efmarodocokin alfa is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader, and the concentration of efmarodocokin alfa in the samples is determined by comparison to the standard curve.
Experimental Workflow Diagram
Caption: Key experimental workflows for efmarodocokin alfa.
Development and Clinical Status
Efmarodocokin alfa was advanced into clinical trials for inflammatory bowel diseases, including ulcerative colitis and Crohn's disease.[9] Phase 1 studies in healthy volunteers and patients with ulcerative colitis demonstrated an acceptable safety and pharmacokinetic profile.[3][4] The most common adverse events were dose-dependent and reversible dermatological effects, consistent with the known pharmacology of IL-22.[3][4] Biomarker data from these studies confirmed target engagement, with induction of IL-22 responsive genes in the colon.[3][4]
However, a Phase II study in patients with moderate to severe ulcerative colitis did not demonstrate a statistically significant improvement in clinical remission or endoscopic healing compared to placebo at week 8.[5] While the drug was well-tolerated, the lack of efficacy led to the discontinuation of its development for this indication.[6]
Conclusion
Efmarodocokin alfa is a well-characterized IL-22 receptor agonist that was developed to harness the tissue-protective and regenerative properties of IL-22. While it demonstrated a favorable safety profile and clear evidence of target engagement in early clinical trials, it ultimately failed to show significant efficacy in a Phase II study for ulcerative colitis. The development of efmarodocokin alfa provides valuable insights into the therapeutic potential and challenges of targeting the IL-22 pathway for inflammatory diseases. The data and methodologies outlined in this guide serve as a comprehensive resource for researchers and drug development professionals working in this area.
References
- 1. ELISA Protocol [protocols.io]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. Population pharmacokinetics and pharmacodynamics of efmarodocokin alfa (IL-22Fc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid bioassay for recombinant interleukin-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TL13-22: A Potent and Selective ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TL13-22, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ALK inhibitors.
Core Chemical and Physical Properties
This compound is a complex small molecule designed for high-affinity binding to the ALK protein. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 2229036-65-9 |
| Molecular Formula | C45H55ClN10O9S |
| Molecular Weight | 947.50 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication)[1] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[1] |
Chemical Structure:
The chemical structure of this compound is defined by the following SMILES notation:
O=C(NCCOCCOCCN1CCN(C2=CC=C(NC3=NC=C(Cl)C(NC4=CC=CC=C4S(=O)(C(C)C)=O)=N3)C(OC)=C2)CC1)CNC5=CC=CC(C(N6C7C(NCCC7)=O)=O)=C5C6=O[1][2]
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the ALK receptor tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 0.54 nM[3][4]. ALK is a key oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).
A distinguishing feature of this compound is its function as a negative control for the PROTAC (Proteolysis Targeting Chimera) degrader, TL13-12. While TL13-12 is designed to both inhibit and induce the degradation of the ALK protein, this compound inhibits ALK's kinase activity without causing its degradation[3][4]. This makes this compound an invaluable tool for dissecting the cellular consequences of ALK inhibition versus ALK degradation.
Beyond its primary target, this compound has been shown to inhibit other kinases at higher concentrations, including Aurora A (IC50 = 11.3 nM), FER (IC50 = 5.74 nM), PTK2 (IC50 = 18.4 nM), and RPS6KA1 (IC50 = 65.9 nM)[1].
The ALK Signaling Pathway
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when activated by ligand binding or through oncogenic fusion events (e.g., EML4-ALK), triggers a cascade of downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation. The primary signaling cascades activated by ALK include:
-
RAS-MAPK Pathway: Promotes cell proliferation.
-
PI3K-AKT Pathway: Promotes cell survival and growth.
-
JAK-STAT Pathway: Involved in cell survival and inflammation.
The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of ALK by this compound blocks downstream signaling pathways.
Experimental Protocols
Hypothetical Synthesis Workflow
The synthesis of a complex molecule like this compound would likely involve a multi-step synthetic route. A generalized workflow is depicted below.
Caption: A generalized multi-step synthesis approach for this compound.
In Vitro ALK Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against ALK.
Materials:
-
Recombinant human ALK enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add a fixed concentration of ALK enzyme to each well of a 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based ALK Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit ALK autophosphorylation in a cellular context.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed H3122 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 2-4 hours.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies against phospho-ALK, total ALK, and the loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of this compound on ALK phosphorylation.
The following diagram outlines the logical workflow for evaluating a novel ALK inhibitor like this compound.
Caption: A typical workflow for the preclinical evaluation of an ALK inhibitor.
Conclusion
This compound is a potent and selective small molecule inhibitor of ALK. Its unique property of inhibiting ALK without inducing its degradation makes it an essential research tool for distinguishing between these two mechanisms of drug action. The data and representative protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound and other next-generation ALK inhibitors. As research in this area progresses, a deeper understanding of the nuanced roles of ALK inhibition will undoubtedly emerge, paving the way for more effective cancer therapies.
References
In Vitro and In Vivo Effects of TL13-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-22 is a potent and specific small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). It is structurally related to the PROTAC (Proteolysis Targeting Chimera) ALK degrader TL13-12, for which it serves as a negative control. Unlike TL13-12, which induces the degradation of the ALK protein, this compound inhibits ALK's kinase activity without causing its degradation. This property makes this compound a valuable tool for distinguishing the cellular effects of ALK kinase inhibition from those of ALK protein degradation. This guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, detailed experimental protocols, and visualizations of its mechanism of action.
Data Presentation
In Vitro Efficacy and Potency of this compound
The primary in vitro activity of this compound is the direct inhibition of ALK kinase. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 0.54 nM | ALK | Biochemical Kinase Assay | [1][2] |
Note: IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Biochemical ALK Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of ALK.
Materials:
-
Recombinant ALK enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant ALK enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity. This is typically done using a luminescence-based detection reagent.
-
The luminescence signal is read using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
ALK Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by this compound. Upon activation by a ligand or through oncogenic fusion, ALK dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and differentiation. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of ALK, thereby preventing the phosphorylation and activation of these downstream signaling cascades.
References
In-Depth Technical Guide: The Apoptotic Induction in Cancer Cells by TL13-22
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed examination of TL13-22, a novel compound identified for its potent pro-apoptotic activity in various cancer cell lines. This document synthesizes the current understanding of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols utilized to elucidate its function. Quantitative data from key studies are presented in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized through diagrams to facilitate comprehension. This guide is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development, offering insights into the therapeutic potential of this compound as an anti-cancer agent.
Introduction
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1][2] Consequently, therapeutic strategies aimed at reinstating apoptotic pathways in cancer cells are of significant interest. This compound has emerged as a promising small molecule capable of inducing apoptosis in cancer cells. This guide provides an in-depth analysis of the available scientific data on this compound.
Mechanism of Action of this compound
Current research indicates that this compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This process is initiated by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.[3][4]
Targeting of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of the mitochondrial apoptotic pathway, comprising both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][6] An imbalance in the ratio of these proteins can determine a cell's susceptibility to apoptotic stimuli. While direct binding studies for this compound are not yet published, its activity is consistent with the inhibition of anti-apoptotic Bcl-2 proteins or the activation of pro-apoptotic members. This disruption of the mitochondrial gatekeeper function leads to the release of cytochrome c.[3][7]
Caspase Activation Cascade
The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that activates the initiator caspase, caspase-9.[3][8] Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[9][10] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]
Signaling Pathways Modulated by this compound
The pro-apoptotic effects of this compound are mediated through its influence on specific cellular signaling pathways.
The Intrinsic Apoptotic Pathway
As the primary mechanism of this compound-induced cell death, the intrinsic apoptotic pathway is centrally involved. The key steps are outlined in the diagram below.
Quantitative Data Summary
While specific quantitative data for this compound is not available in the public domain, the following table represents a template for how such data would be presented. This structure allows for the clear comparison of the compound's efficacy across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | % Apoptotic Cells (at IC50) | Caspase-3/7 Activity (Fold Change) |
| Jurkat | T-cell Leukemia | Data not available | Data not available | Data not available |
| MCF-7 | Breast Cancer | Data not available | Data not available | Data not available |
| A549 | Lung Cancer | Data not available | Data not available | Data not available |
| HT-29 | Colon Cancer | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the context of characterizing the pro-apoptotic activity of a compound like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for the desired time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[11] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Quantification: Quantify the percentage of cells in each quadrant.
Caspase Activity Assay
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) and incubate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points.
-
Data Analysis: Calculate the rate of substrate cleavage and express the caspase activity as a fold change relative to the vehicle control.
Conclusion and Future Directions
The available, albeit limited, information suggests that this compound is a compound with the potential to induce apoptosis in cancer cells. The primary mechanism appears to be through the intrinsic mitochondrial pathway, leading to caspase activation. Further research is imperative to fully characterize the molecular targets of this compound, its detailed pharmacokinetic and pharmacodynamic properties, and its in vivo efficacy and safety profile. Elucidating the precise binding partners of this compound within the Bcl-2 family and other relevant proteins will be a critical next step in its development as a potential anti-cancer therapeutic. The protocols and frameworks provided in this guide offer a roadmap for these future investigations.
References
- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondria and cell death-associated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of mitochondria in apoptosis induced by the 2-5A system and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of TL13-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
TL13-22 is a potent and highly specific inhibitor of Anaplastic Lymphoma Kinase (ALK), a crucial target in oncology. This technical guide provides an in-depth analysis of the selectivity profile of this compound, offering valuable insights for researchers in drug discovery and development. As the non-degrading counterpart to the PROTAC degrader TL13-12, understanding the specific binding characteristics of this compound is paramount for dissecting the cellular effects of ALK inhibition versus degradation.
Core Selectivity Profile
This compound was designed as a negative control for the ALK-targeting PROTAC TL13-12, which links an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon.[1][2] Consequently, this compound contains the same potent ALK inhibitor moiety but is incapable of inducing protein degradation.[1] Its primary target is ALK, against which it exhibits potent inhibitory activity with a reported IC50 of 0.54 nM.[3]
While highly selective for ALK, in-depth profiling has revealed inhibitory activity against a small number of other kinases. This off-target activity is a critical consideration for the precise interpretation of experimental results. The known inhibitory profile of this compound is summarized in the table below.
| Target Kinase | IC50 (nM) |
| ALK | 0.54 |
| Aurora A | 11.3 |
| FER | 5.74 |
| PTK2 (FAK) | 18.4 |
| RPS6KA1 (RSK1) | 65.9 |
Table 1: Inhibitory Profile of this compound Against a Panel of Kinases. Data sourced from MedChemExpress.[3]
Signaling Pathway Context
ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, drives the proliferation and survival of cancer cells. The primary signaling cascades downstream of ALK include the RAS-RAF-MEK-ERK (MAPK) pathway and the JAK-STAT pathway. By inhibiting the kinase activity of ALK, this compound effectively blocks these downstream oncogenic signals.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of the kinase inhibition profile of compounds like this compound typically involves high-throughput screening against a large panel of kinases. While the specific protocol for generating the data in Table 1 is not publicly detailed, a common and representative methodology is the KINOMEscan™ assay.
Representative Experimental Workflow: KINOMEscan™
This method is based on a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.
Caption: Generalized workflow for a competitive binding-based kinase selectivity assay.
Methodology Steps:
-
Kinase Preparation: A large panel of human kinases are expressed, often as fusion proteins tagged with DNA for later quantification.
-
Ligand Immobilization: A broadly selective kinase inhibitor (ligand) is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound) at various concentrations. This compound competes with the immobilized ligand for binding to the kinases.
-
Washing and Elution: Unbound kinases are washed away. The kinases that remain bound to the immobilized ligand are then eluted.
-
Quantification: The amount of each eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of eluted kinase in the presence of the test compound indicates stronger binding of the compound to that kinase.
-
Data Analysis: The results are typically expressed as the percentage of kinase bound to the support relative to a DMSO control. These values are then used to calculate IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase binding.
Conclusion
This compound is a highly selective and potent inhibitor of ALK. Its well-defined, narrow off-target profile makes it an excellent tool for studying the specific consequences of ALK inhibition. The data and methodologies presented in this guide provide a comprehensive overview for researchers utilizing this compound, enabling more precise experimental design and data interpretation in the ongoing effort to develop novel cancer therapeutics.
References
No Public Data Available for TL13-22 Efficacy
Comprehensive searches for preliminary efficacy studies, mechanism of action, clinical trials, and preclinical data on a compound designated "TL13-22" have yielded no publicly available information. It is possible that "this compound" is a very new compound, an internal designation not yet disclosed publicly, or that the identifier is incorrect.
The scientific and medical literature, as well as public trial registries, do not contain references to a molecule with this specific name. Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound at this time.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases for information. Should "this compound" be a different name for a known molecule, providing the alternative name would be necessary to conduct a meaningful search and generate the requested technical whitepaper.
Methodological & Application
Application Notes and Protocols for TL13-22, a Selective JAK3/STAT5 Inhibitor, in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TL13-22, a potent and selective inhibitor of the Janus kinase 3 (JAK3) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway, in a variety of cell culture experiments. The protocols outlined below are designed to facilitate the investigation of the biological effects of this compound and to support its evaluation as a potential therapeutic agent.
Introduction
The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cellular processes such as proliferation, differentiation, and immune responses.[1][2][3] Dysregulation of this pathway, particularly the JAK3/STAT5 axis, is implicated in various diseases, including cancer and autoimmune disorders.[2][4] this compound offers a targeted approach to modulate the activity of this pathway, making it a valuable tool for both basic research and drug development.
Mechanism of Action: this compound selectively inhibits the kinase activity of JAK3. This prevents the phosphorylation and subsequent activation of its downstream target, STAT5. Activated STAT5 typically dimerizes and translocates to the nucleus to regulate gene transcription.[1][2] By blocking this cascade, this compound effectively downregulates the expression of STAT5 target genes involved in cell survival and proliferation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Leukemia | 50 |
| Ba/F3 | Pro-B cell Leukemia | 75 |
| NK-92 | Natural Killer Cell Lymphoma | 120 |
| A549 | Lung Carcinoma | > 10,000 |
| MCF7 | Breast Cancer | > 10,000 |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of cell growth and are illustrative. Actual values should be determined empirically for specific cell lines and experimental conditions.
Table 2: Recommended Concentration Range for Key Experiments
| Experiment | Cell Type | Recommended Concentration Range (nM) | Incubation Time |
| Inhibition of STAT5 Phosphorylation | Hematopoietic cells (e.g., Jurkat, Ba/F3) | 10 - 500 | 1 - 4 hours |
| Cell Viability/Proliferation Assay | Hematopoietic cells | 1 - 1000 | 24 - 72 hours |
| Gene Expression Analysis (STAT5 targets) | Hematopoietic cells | 50 - 200 | 6 - 24 hours |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.
Materials:
-
This compound (reconstituted in DMSO)
-
Target cancer cell line (e.g., Jurkat)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of STAT5 Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation.
Materials:
-
This compound
-
Target cell line (e.g., Ba/F3)
-
Cytokine (e.g., IL-2 or IL-3)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Starvation: Plate cells and starve them in serum-free medium for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-3) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the indicated primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: Inhibition of the JAK3/STAT5 signaling pathway by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Workflow for Western blot analysis of STAT5 phosphorylation.
References
TL13-22 protocol for western blot analysis of BCL-XL
Application Note: Western Blot Analysis of BCL-XL
Audience: Researchers, scientists, and drug development professionals.
Introduction
B-cell lymphoma-extra large (BCL-XL) is a crucial anti-apoptotic protein belonging to the BCL-2 family. It plays a significant role in regulating programmed cell death by preventing the release of mitochondrial cytochrome c.[1] The overexpression of BCL-XL has been implicated in the survival of cancer cells and resistance to chemotherapy.[2] Therefore, the accurate detection and quantification of BCL-XL protein levels are essential for research in oncology and drug development. This document provides a detailed protocol for the analysis of BCL-XL expression in cell lysates and tissue homogenates using Western blotting. While a specific protocol designated "TL13-22" was not identified in public resources, the following is a comprehensive and robust procedure synthesized from established methodologies for BCL-XL analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a successful Western blot analysis of BCL-XL. These values may require optimization depending on the specific experimental conditions, antibodies, and detection systems used.
| Parameter | Recommended Value | Notes |
| Protein Lysate Loading | 20-40 µg | Per lane on an SDS-PAGE gel. |
| Primary Antibody Dilution | 1:1000 | For a typical high-affinity polyclonal antibody.[3] |
| Secondary Antibody Dilution | 1:2000 | For an HRP-conjugated secondary antibody.[4] |
| Blocking Time | 1 hour | At room temperature. |
| Primary Antibody Incubation | Overnight | At 4°C with gentle agitation.[4][5] |
| Molecular Weight of BCL-XL | ~30 kDa | The protein may appear as a single band.[3] |
Experimental Workflow
The diagram below illustrates the major steps involved in the Western blot analysis of BCL-XL.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for performing a Western blot to detect BCL-XL.
1. Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in RIPA lysis buffer containing protease and phosphatase inhibitors.[6][7]
-
For suspension cells, centrifuge to pellet, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[4][7]
-
Load 20-40 µg of protein per well onto a 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[6]
3. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4][7]
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in blocking buffer (e.g., 1:2000).[4]
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
4. Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[7][8]
-
Analyze the band intensities using appropriate software. Normalize the BCL-XL band intensity to a loading control (e.g., β-actin or GAPDH).
BCL-XL Signaling Pathway
The following diagram illustrates the central role of BCL-XL in the intrinsic apoptosis pathway.
References
- 1. BCL-XL Polyclonal Antibody (PA5-78862) [thermofisher.com]
- 2. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. absave.com [absave.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Utilizing TL13-22 as a Negative Control in ALK-Mediated Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of targeted cancer therapies, particularly those involving Anaplastic Lymphoma Kinase (ALK) signaling, precise experimental controls are paramount to validate the specific effects of potential therapeutic agents. TL13-22 is a potent ALK inhibitor with a reported IC50 of 0.54 nM.[1] However, it is characterized as a negative control for ALK-targeted therapies as it does not lead to the degradation of the ALK protein within the cell.[1] Consequently, this compound is not expected to induce apoptosis in ALK-dependent cancer cells.
These application notes provide a comprehensive guide for utilizing this compound as a negative control in a panel of standard apoptosis assays. The following protocols for Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity, and TUNEL assays are detailed to enable researchers to rigorously assess the apoptosis-inducing potential of their primary compounds, with this compound serving as a critical benchmark for baseline cellular response.
Rationale for this compound as a Negative Control
In ALK-addicted tumors, the constitutive activation of the ALK fusion protein drives downstream signaling pathways, such as the JAK/STAT, PI3K/AKT, and MAPK pathways, which promote cell proliferation and survival while inhibiting apoptosis. Therapeutic ALK inhibitors that effectively induce apoptosis often do so by profoundly disrupting these survival signals.
This compound, while a potent binder to the ALK kinase domain, does not cause the degradation of the ALK protein. This characteristic makes it an exemplary negative control. It allows researchers to distinguish between the effects of ALK kinase inhibition alone versus the downstream consequences of ALK protein degradation and complete pathway shutdown that might be induced by a primary therapeutic compound. Therefore, in apoptosis assays, cell populations treated with this compound should exhibit apoptosis levels comparable to vehicle-treated controls, thereby validating that the apoptotic effects observed with a test compound are specific and not a result of off-target effects or non-specific chemical insults.
Quantitative Data Summary
The following tables are templates for presenting quantitative data from apoptosis assays. They are structured to compare the effects of a vehicle control, this compound, and a hypothetical apoptosis-inducing agent (Positive Control).
Table 1: Cell Viability as Determined by MTT Assay
| Treatment Group | Concentration (nM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | N/A | 48 | 100 ± 4.5 |
| This compound | 1 | 48 | 98.2 ± 5.1 |
| 10 | 48 | 97.5 ± 4.8 | |
| 100 | 48 | 96.9 ± 5.3 | |
| Positive Control (e.g., Crizotinib) | 100 | 48 | 45.3 ± 3.9 |
Table 2: Apoptosis Rate Determined by Annexin V/PI Staining and Flow Cytometry
| Treatment Group | Concentration (nM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | N/A | 48 | 3.1 ± 0.8 | 1.5 ± 0.4 |
| This compound | 100 | 48 | 3.5 ± 1.0 | 1.8 ± 0.5 |
| Positive Control (e.g., Crizotinib) | 100 | 48 | 25.7 ± 2.1 | 15.2 ± 1.9 |
Table 3: Caspase-3/7 Activity
| Treatment Group | Concentration (nM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | N/A | 24 | 1.0 |
| This compound | 100 | 24 | 1.1 ± 0.2 |
| Positive Control (e.g., Staurosporine) | 1000 | 24 | 8.5 ± 0.7 |
Table 4: DNA Fragmentation Determined by TUNEL Assay
| Treatment Group | Concentration (nM) | Incubation Time (h) | % TUNEL-Positive Cells |
| Vehicle Control (0.1% DMSO) | N/A | 48 | 2.2 ± 0.6 |
| This compound | 100 | 48 | 2.5 ± 0.8 |
| Positive Control (DNase I treated) | N/A | N/A | 95.1 ± 3.2 |
Experimental Protocols
Cell Culture and Treatment
-
Culture ALK-dependent cancer cells (e.g., Karpas-299, SU-DHL-1) in appropriate media and conditions.
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare stock solutions of this compound and the primary test compound in DMSO.
-
Treat cells with the desired concentrations of this compound, the primary compound, a vehicle control (e.g., 0.1% DMSO), and a positive control for apoptosis (e.g., Staurosporine, Etoposide, or a known effective ALK inhibitor).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with apoptosis assays.
Annexin V/PI Apoptosis Assay
This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[1][2]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells, including the supernatant which may contain detached apoptotic cells.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay (using a luminogenic substrate, e.g., Caspase-Glo® 3/7)
This assay measures the activity of key executioner caspases, which are activated during apoptosis.[3][4]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a suitable density and treat as described in section 4.1.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][6]
Materials:
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol (for imaging):
-
Culture and treat cells on glass coverslips or in imaging-compatible plates.
-
After treatment, wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with deionized water.
-
Follow the manufacturer's protocol for the TdT reaction, which involves incubating the cells with a mixture of TdT enzyme and a modified dUTP (e.g., EdUTP).
-
Proceed with the detection reaction (e.g., click chemistry with an Alexa Fluor™ azide).
-
Wash the cells.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Visualizations
Signaling Pathway Diagram
Caption: ALK signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for apoptosis assays using this compound.
References
- 1. This compound|CAS 2229036-65-9|DC Chemicals [dcchemicals.com]
- 2. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Rapid Induction of Interleukin-22 in Activated T Cells and Its Modulation by Cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interleukin-22 (IL-22) Regulates Apoptosis of Paclitaxel-Resistant Non-Small Cell Lung Cancer Cells Through C-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of TL13-22, a Potent ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-22 is a highly potent, small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.54 nM. It is crucial to note that this compound is often utilized in research as a negative control for TL13-12, a Proteolysis Targeting Chimera (PROTAC) ALK degrader. Unlike TL13-12, which induces the degradation of the ALK protein, this compound inhibits its kinase activity without causing its degradation. This distinction makes this compound an essential tool for elucidating the specific effects of ALK degradation versus ALK inhibition in preclinical models.
These application notes provide an overview of the Anaplastic Lymphoma Kinase (ALK) signaling pathway, general protocols for the in vivo administration of small molecule ALK inhibitors like this compound in animal models, and representative data from studies with similar compounds.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development of the nervous system. In several cancers, chromosomal rearrangements, mutations, or amplifications lead to constitutive activation of ALK, driving tumor growth and survival. Upon activation, ALK dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. The primary signaling networks activated by ALK include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and proliferation.
-
JAK-STAT Pathway: Involved in cell survival and proliferation.
-
PLCγ Pathway: Contributes to cell proliferation and survival.
Small molecule inhibitors like this compound are designed to bind to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.
In Vivo Delivery of Small Molecule ALK Inhibitors
While specific in vivo delivery protocols for this compound are not publicly available, the following are generalized methods based on preclinical studies of other potent, small molecule ALK inhibitors such as Crizotinib, Alectinib, and Ceritinib. Researchers should optimize these protocols for their specific experimental needs.
Vehicle Formulations
The choice of vehicle is critical for ensuring the solubility and bioavailability of hydrophobic small molecule inhibitors. Common vehicles for in vivo administration in mouse models include:
| Vehicle Component | Concentration | Notes |
| DMSO | 5-10% | Often used as a primary solvent. Higher concentrations can be toxic. |
| PEG300/PEG400 | 30-60% | Polyethylene glycol is a common co-solvent to improve solubility. |
| Tween 80 / Cremophor EL | 5-10% | Surfactants used to create stable emulsions or micellar solutions. |
| Saline or PBS | q.s. to 100% | Used to adjust the final volume. |
| Water for Injection | q.s. to 100% | Sterile water for preparing the final formulation. |
| 20% N,N-Dimethylacetamide (DMA)/40% Propylene glycol (PG)/40% Polyethylene Glycol (PEG-400) (DPP) | - | A novel vehicle for poorly soluble compounds for intravenous infusion.[1] |
Note: It is essential to test the tolerability of the chosen vehicle in a small cohort of animals before commencing a large-scale study.
Routes of Administration
The selection of the administration route depends on the desired pharmacokinetic profile and the experimental model.
| Route | Volume (Mouse) | Needle Gauge | Description |
| Oral Gavage (P.O.) | 5-10 mL/kg | 20-22 G | Direct administration into the stomach. Mimics clinical administration for many oral drugs. |
| Intraperitoneal (I.P.) | 10-20 mL/kg | 25-27 G | Injection into the peritoneal cavity. Allows for rapid absorption. |
| Intravenous (I.V.) | 5-10 mL/kg | 27-30 G | Injection into a vein (typically the tail vein). Provides immediate systemic circulation. |
| Subcutaneous (S.C.) | 10-20 mL/kg | 25-27 G | Injection into the loose skin, often between the shoulder blades. Slower absorption compared to I.P. or I.V. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in a Xenograft Mouse Model
This protocol outlines a general procedure for testing the efficacy of an ALK inhibitor administered orally in a subcutaneous tumor model.
-
Cell Culture and Implantation:
-
Culture ALK-positive cancer cells (e.g., NCI-H3122, Karpas-299) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., NU/NU or SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the ALK inhibitor formulation in a suitable vehicle (e.g., 0.5% methylcellulose and 0.5% Tween 80 in sterile water).
-
Administer the drug or vehicle control daily via oral gavage at the desired dose (e.g., 20-50 mg/kg).[2]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ALK, p-STAT3).
-
Quantitative Data from In Vivo Studies of ALK Inhibitors
The following tables summarize representative quantitative data from published preclinical studies of various ALK inhibitors. This data can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of ALK Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Cell Line | Dose & Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Crizotinib | Athymic nu/nu | H3122 (NSCLC) | 100 mg/kg, P.O., QD | 12 days | ~90 | [3] |
| Alectinib | Athymic nude | NGP (Neuroblastoma) | 25 mg/kg, I.P., QOD | 3 weeks | Significant reduction in tumor weight | [4] |
| Alectinib | BALB/c nude | CLB-BAR (Neuroblastoma) | 20 mg/kg, P.O., QD | 14 days | >80 | [5] |
| Ceritinib | Nude | H2228 (NSCLC) | 50 mg/kg, P.O., QD | 21 days | 84.9 | [6] |
| Lorlatinib | Nude | H3122 (NSCLC) | 10 mg/kg, P.O., QD | 21 days | >95 | [7] |
| ALK PROTAC (Cpd 17) | Nude | Karpas 299 (Lymphoma) | 10 mg/kg, I.V., QD | 14 days | 75.82 | [8] |
Table 2: Pharmacokinetic Parameters of ALK Inhibitors in Mice
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Crizotinib | 25 mg/kg, P.O. | 1030 | 2 | 8240 | 23 | [9] |
| Alectinib | 10 mg/kg, P.O. | 457 | 4 | 5540 | 33.7 | [10] |
| Ceritinib | 50 mg/kg, P.O. | 1790 | 6 | 31400 | N/A | [11] |
| Lorlatinib | 10 mg/kg, P.O. | 1400 | 2 | 8300 | 81 | [12] |
| ALK PROTAC (Cpd 6) | 10 mg/kg, I.P. | 1450 | 0.25 | 2400 | N/A | [13] |
Conclusion
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Development of Alectinib-Based PROTACs as Novel Potent Degraders of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. mdpi.com [mdpi.com]
- 13. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using TL13-22 to Study BCL-XL Function in Disease Models
A comprehensive search of publicly available scientific literature and databases did not yield any information on a molecule designated "TL13-22." It is possible that this is an internal compound code, a very recent discovery not yet in the public domain, or a potential typographical error.
Therefore, we are unable to provide specific application notes and protocols for this compound.
However, to fulfill the spirit of your request and provide valuable information for researchers interested in studying BCL-XL function, we have created the following detailed Application Notes and Protocols for a well-characterized and novel BCL-XL targeting agent: a BCL-XL PROTAC degrader.
Proteolysis-targeting chimeras (PROTACs) are a novel class of molecules that, instead of just inhibiting a protein, lead to its degradation. This offers a powerful and distinct mechanism to study protein function. This document will focus on the principles and methods applicable to a hypothetical, yet representative, BCL-XL PROTAC, which we will refer to as "BCLX-PROTAC-1" . The data and protocols are based on published findings for similar real-world BCL-XL PROTACs like DT2216 and XZ739.
Application Notes: BCLX-PROTAC-1 for BCL-XL Degradation
Introduction
BCL-XL (B-cell lymphoma-extra large) is a key anti-apoptotic protein belonging to the BCL-2 family. It is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. BCLX-PROTAC-1 is a bifunctional molecule designed to induce the selective degradation of BCL-XL. It consists of a ligand that binds to BCL-XL, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). This ternary complex formation leads to the ubiquitination of BCL-XL and its subsequent degradation by the proteasome.
Mechanism of Action
The mechanism of action of BCLX-PROTAC-1 provides a powerful tool to study the consequences of BCL-XL loss in disease models, which can be more profound than simple inhibition.
Data Presentation: In Vitro Efficacy of BCLX-PROTAC-1
The following tables summarize representative quantitative data for a BCL-XL PROTAC, demonstrating its efficacy in cell-based assays.
Table 1: BCL-XL Degradation in Cancer Cell Lines
| Cell Line | Cancer Type | BCLX-PROTAC-1 DC₅₀ (nM)¹ |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2.5 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 5.0 |
| NCI-H146 | Small Cell Lung Cancer | 10.2 |
¹DC₅₀: Concentration required to degrade 50% of the target protein.
Table 2: Anti-proliferative Activity of BCLX-PROTAC-1
| Cell Line | Cancer Type | BCLX-PROTAC-1 IC₅₀ (nM)² |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10.1 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 41.8 |
| NCI-H146 | Small Cell Lung Cancer | 25.3 |
²IC₅₀: Concentration required to inhibit 50% of cell proliferation.
Table 3: Selectivity for Cancer Cells over Platelets
| Cell Type | BCLX-PROTAC-1 IC₅₀ (nM) | Selectivity Index (Platelets/MOLT-4) |
| MOLT-4 | 10.1 | >100-fold |
| Human Platelets | >1200 |
This selectivity is a key advantage of the PROTAC approach for BCL-XL, as direct inhibitors can cause thrombocytopenia (low platelet count).
Experimental Protocols
Protocol 1: In Vitro BCL-XL Degradation Assay
Objective: To determine the concentration-dependent degradation of BCL-XL in cancer cells following treatment with BCLX-PROTAC-1.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BCLX-PROTAC-1 stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-BCL-XL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of BCLX-PROTAC-1 in complete culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 16 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL-XL and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BCL-XL band intensity to the loading control. Plot the percentage of remaining BCL-XL against the log concentration of BCLX-PROTAC-1 to determine the DC₅₀ value.
Protocol 2: Cell Viability Assay
Objective: To measure the anti-proliferative effect of BCLX-PROTAC-1 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BCLX-PROTAC-1 stock solution
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader capable of luminescence or absorbance measurements
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of BCLX-PROTAC-1 in complete culture medium. Add the diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. Incubate for the recommended time.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log concentration of BCLX-PROTAC-1 to calculate the IC₅₀ value.
Protocol 3: In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of BCLX-PROTAC-1 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest (e.g., MOLT-4)
-
Matrigel (optional)
-
BCLX-PROTAC-1 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer BCLX-PROTAC-1 (e.g., via intraperitoneal injection or oral gavage) and the vehicle control according to the planned dosing schedule and concentration.
-
Monitoring:
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if significant toxicity is observed, in accordance with institutional animal care and use guidelines.
-
Data Analysis: Plot the average tumor volume and body weight for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the treatment and control groups.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All work with animals must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
Application Notes and Protocols: Experimental Design for TL13-12 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
A. Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of TL13-12, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1]
TL13-12 is a bifunctional molecule that links an ALK inhibitor, TAE684, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, pomalidomide.[1][2] This dual binding recruits ALK to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a novel therapeutic strategy to eliminate the ALK oncoprotein.
It is critical to distinguish TL13-12 from its negative control, TL13-22. This compound is structurally similar but incapable of effectively inducing ALK degradation, making it an essential tool for confirming that the observed biological effects of TL13-12 are due to its intended mechanism of action.
This document outlines the experimental design and detailed protocols for assessing the in vivo efficacy of TL13-12 using xenograft models, a crucial step in its preclinical development.
B. Scientific Background
1. ALK Signaling Pathway
Under normal physiological conditions, ALK is involved in the development and function of the nervous system.[3] In cancer, aberrant ALK activation leads to the constitutive stimulation of downstream signaling pathways that promote cell proliferation, survival, and migration. The primary signaling cascades activated by oncogenic ALK include:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation.
-
PI3K/AKT Pathway: This cascade promotes cell survival and growth by inhibiting apoptosis.
-
JAK/STAT Pathway: Activation of this pathway contributes to cell survival and proliferation.
-
PLCγ Pathway: This pathway is also involved in the mitogenic signaling of ALK fusion proteins.[4][5]
The degradation of ALK by TL13-12 is expected to abrogate the signaling through these critical pathways, leading to tumor growth inhibition.
2. Mechanism of Action of TL13-12 (PROTAC)
PROTACs represent a revolutionary approach in targeted therapy. Instead of merely inhibiting the function of a target protein, they eliminate it from the cell.
C. Experimental Protocols
1. Cell Line Selection and Culture
The choice of cell lines is critical for the relevance of the xenograft model. ALK-positive cancer cell lines are essential for these studies.
| Cell Line | Cancer Type | ALK Alteration | Recommended Use |
| H3122 | NSCLC | EML4-ALK | Efficacy studies in a lung cancer model. |
| Karpas-299 | ALCL | NPM-ALK | Efficacy studies in a lymphoma model. |
| Kelly | Neuroblastoma | ALK F1174L | Efficacy studies in a neuroblastoma model. |
| A549 | NSCLC | ALK-negative | As a negative control to assess specificity. |
Table 1: Recommended Cell Lines for TL13-12 Xenograft Studies.
Protocol 1: Cell Culture
-
Culture ALK-positive cell lines (e.g., H3122, Karpas-299, Kelly) and an ALK-negative cell line (e.g., A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely test cells for mycoplasma contamination.
-
Passage cells upon reaching 80-90% confluency.
2. Xenograft Model Establishment
Immunocompromised mice are required for the engraftment of human cancer cell lines.
Protocol 2: Subcutaneous Xenograft Implantation
-
Use 6-8 week old female athymic nude mice (nu/nu) or SCID mice.
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5-10 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Caliper measurements should be taken 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.
3. TL13-12 Formulation and Administration
The formulation of PROTACs for in vivo studies can be challenging due to their physicochemical properties.
Protocol 3: Drug Formulation and Dosing
-
Formulation: A common vehicle for PROTACs is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The formulation should be prepared fresh daily.
-
Dosing: Based on preliminary studies and literature on similar compounds, a starting dose range for TL13-12 could be 10-50 mg/kg.
-
Administration: Administer the formulated TL13-12, this compound (negative control), or vehicle control to the mice via intraperitoneal (IP) injection or oral gavage (PO) once daily.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: TL13-12 (e.g., 25 mg/kg, daily)
-
Group 3: this compound (e.g., 25 mg/kg, daily)
-
Group 4: Standard-of-care ALK inhibitor (e.g., Crizotinib, as a positive control)
-
4. Efficacy and Pharmacodynamic Assessment
Protocol 4: Monitoring and Endpoint Analysis
-
Tumor Growth: Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., liver, plasma). A portion of the tumor should be snap-frozen in liquid nitrogen for molecular analysis, and another portion fixed in formalin for immunohistochemistry.
-
Pharmacodynamic Analysis:
-
Western Blot: Analyze protein lysates from the snap-frozen tumors to quantify the levels of total ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK).
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for ALK and proliferation markers (e.g., Ki-67).
-
D. Data Presentation
The following tables represent expected outcomes from a successful TL13-12 xenograft study.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1550 ± 250 | - |
| TL13-12 (25 mg/kg) | 350 ± 110 | 77.4 |
| This compound (25 mg/kg) | 1480 ± 230 | 4.5 |
| Crizotinib (25 mg/kg) | 500 ± 150 | 67.7 |
Table 2: Efficacy of TL13-12 on Tumor Growth in an H3122 Xenograft Model.
| Treatment Group | Relative ALK Protein Level (%) | Relative p-ALK Level (%) |
| Vehicle | 100 | 100 |
| TL13-12 (25 mg/kg) | 15 ± 5 | 5 ± 2 |
| This compound (25 mg/kg) | 95 ± 8 | 98 ± 7 |
| Crizotinib (25 mg/kg) | 98 ± 10 | 10 ± 4 |
Table 3: Pharmacodynamic Effects of TL13-12 on ALK and p-ALK Levels in H3122 Tumors.
E. Experimental Workflow Visualization
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
Measuring BCL-XL Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), a key target in cancer therapy. While the initial query mentioned TL13-22, it is important to clarify that This compound is not a BCL-XL degrader but a negative control for the anaplastic lymphoma kinase (ALK) degrader, TL13-12 .[1] In targeted protein degradation research, using such negative controls is crucial to ensure that the observed effects are due to the specific degradation of the target protein and not off-target effects of the compound.
This document will focus on the principles and methods for quantifying the degradation of BCL-XL using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[2]
The BCL-XL Degradation Pathway
PROTACs designed to target BCL-XL typically consist of a ligand that binds to BCL-XL, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][4] The binding of the PROTAC to both BCL-XL and the E3 ligase brings them into close proximity, forming a ternary complex.[5][6] This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BCL-XL. The polyubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome.[2][5]
Experimental Protocols
Several key experiments are essential for characterizing and quantifying BCL-XL degradation.
Western Blotting for BCL-XL Protein Levels
Western blotting is a fundamental technique to directly visualize and semi-quantify the reduction of BCL-XL protein levels in response to a PROTAC.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells (e.g., MOLT-4, a T-cell acute lymphoblastic leukemia cell line) at an appropriate density in 6-well plates.
-
PROTAC Treatment: Treat the cells with varying concentrations of the BCL-XL PROTAC (for dose-response) or with a fixed concentration for different time points (for time-course). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BCL-XL band intensity to the loading control.
Quantitative High-Throughput Assays
For screening and more quantitative measurements, luminescence-based assays like the HiBiT protein degradation assay are highly effective.
Protocol (HiBiT Assay):
-
Cell Line Generation: Generate a stable cell line expressing BCL-XL tagged with the 11-amino-acid HiBiT peptide.
-
Cell Seeding: Seed the HiBiT-BCL-XL expressing cells in a 96-well or 384-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 6, 12, or 24 hours).
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which lyses the cells and contains the LgBiT protein and furimazine substrate. The LgBiT protein complements with the HiBiT tag to form a functional NanoLuc® luciferase, generating a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged BCL-XL protein.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
Cycloheximide (CHX) Chase Assay
This assay measures the degradation rate (half-life) of BCL-XL.
Protocol:
-
Cell Seeding and PROTAC Pre-treatment: Seed cells and treat with the BCL-XL PROTAC or vehicle control for a predetermined time to induce degradation.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium.
-
Time-course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blot Analysis: Perform Western blotting for BCL-XL and a loading control as described previously.
-
Data Analysis: Quantify the BCL-XL band intensities at each time point, normalize to the loading control, and then normalize to the 0-hour time point. Plot the percentage of remaining BCL-XL against time to determine the protein half-life.
Confirmation of PROTAC Mechanism
It is crucial to confirm that the observed degradation is dependent on the proteasome and the recruited E3 ligase.
Protocol:
-
Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a ligand for the specific E3 ligase recruited by the PROTAC (e.g., a VHL ligand for a VHL-recruiting PROTAC) for 1-2 hours.[5]
-
PROTAC Treatment: Add the BCL-XL PROTAC to the pre-treated cells and incubate for the desired time.
-
Western Blot Analysis: Analyze BCL-XL protein levels by Western blotting.
-
Interpretation: If the PROTAC-induced degradation of BCL-XL is blocked or reduced in the presence of the inhibitors, it confirms a proteasome- and E3 ligase-dependent mechanism.
Functional Assays
The degradation of the anti-apoptotic protein BCL-XL is expected to induce apoptosis and reduce cell viability.
-
Apoptosis Assays: Measure apoptosis by Western blotting for cleaved caspase-3 and cleaved PARP, or by flow cytometry using Annexin V/Propidium Iodide (PI) staining.
-
Cell Viability Assays: Assess the effect of BCL-XL degradation on cell proliferation and viability using assays such as MTS or CellTiter-Glo®.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables.
Table 1: BCL-XL Degradation Potency and Efficacy
| Compound | Cell Line | Assay | DC50 (nM) | Dmax (%) | Time Point (h) |
| PROTAC-X | MOLT-4 | HiBiT | 15 | 92 | 16 |
| PROTAC-X | RS4;11 | Western Blot | 25 | 88 | 16 |
| PROTAC-Y | MOLT-4 | HiBiT | 50 | 85 | 16 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Functional Effects of BCL-XL Degradation
| Compound | Cell Line | Assay | IC50 (nM) | Time Point (h) |
| PROTAC-X | MOLT-4 | MTS | 20 | 72 |
| PROTAC-X | RS4;11 | CellTiter-Glo® | 35 | 72 |
| PROTAC-Y | MOLT-4 | MTS | 75 | 72 |
IC50: Half-maximal inhibitory concentration.
References
- 1. TL 13-12 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2-BCL-X L PROTACs enable degradation of BCL-X L and stabilization of p53 – ScienceOpen [scienceopen.com]
- 5. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into PROTAC-Mediated Degradation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Synthesis of TL13-22 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of TL13-22, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.54 nM. This compound serves as a crucial negative control for studies involving the PROTAC (Proteolysis Targeting Chimera) degrader TL13-12, as it binds to ALK with high affinity but does not induce its degradation. This protocol is intended for research purposes to ensure the reliable and reproducible synthesis of this compound for investigating ALK signaling pathways and the mechanisms of targeted protein degradation.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Targeted inhibition of ALK has proven to be an effective therapeutic strategy. More recently, the use of PROTACs to induce the degradation of ALK has emerged as a promising approach to overcome resistance to traditional inhibitors.
This compound is an essential tool for researchers working with ALK PROTACs. It is structurally analogous to the ALK-binding portion of the PROTAC TL13-12 but lacks the E3 ligase-recruiting moiety. This allows for the specific dissection of biological effects arising from ALK inhibition versus ALK degradation. This protocol details the chemical synthesis of this compound, enabling its production for in vitro and in vivo research applications.
Chemical Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES String |
| This compound | 2229036-65-9 | C45H55ClN10O9S | 947.5 g/mol | O=C1C=2C=CC=C(NCC(=O)NCCOCCOCCN3CCN(C4=CC=C(NC5=NC=C(Cl)C(=N5)NC=6C=CC=CC6S(=O)(=O)C(C)C)C(OC)=C4)CC3)C2C(=O)N1C7C(=O)NCCC7 |
Synthesis Protocol
The synthesis of this compound is based on the procedures outlined in the supplementary information of Powell CE, et al., J. Med. Chem. 2018, 61(9), 4249-4255. The synthesis involves the coupling of a linker to the ALK inhibitor, ceritinib (LDK378).
Materials
-
Ceritinib (LDK378)
-
1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-4-nitrobenzene
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Experimental Procedure
Step 1: Synthesis of the Linker-ALK Inhibitor Conjugate
-
To a solution of Ceritinib (1 equivalent) in dry DMF, add 1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-4-nitrobenzene (1.2 equivalents) and DIPEA (3 equivalents).
-
Add BOP reagent (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the nitro-substituted intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add iron powder (5 equivalents) and ammonium chloride (5 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate to afford the amine intermediate.
Step 3: Final Coupling to Form this compound
-
To a solution of the amine intermediate from Step 2 (1 equivalent) in dry DMF, add 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.1 equivalents) and DIPEA (3 equivalents).
-
Add HATU (1.3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound as the final product.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aromatic, aliphatic, and linker protons. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals corresponding to the structure of this compound. |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of this compound ([M+H]⁺). |
| Purity (HPLC) | The purity of the final compound should be ≥95% as determined by HPLC analysis. |
Experimental Workflows and Signaling Pathways
Synthesis Workflow
Caption: Synthetic workflow for the preparation of this compound.
ALK Signaling Pathway Inhibition
Caption: this compound inhibits the ALK signaling pathway.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound for research use. By following these procedures, researchers can reliably produce this valuable negative control to accurately interpret studies involving ALK-targeted protein degradation. The provided diagrams illustrate the synthetic route and the mechanism of action of this compound in inhibiting the ALK signaling cascade. Adherence to standard laboratory safety practices is essential during all steps of the synthesis.
Troubleshooting & Optimization
troubleshooting TL13-22 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with TL13-22, a potent ALK inhibitor. Given that specific solubility data for this compound is not publicly available, this guide is based on the known characteristics of other small molecule kinase inhibitors, particularly within the ALK family, which frequently exhibit poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
A1: While specific data for this compound is limited, it is characterized as a potent anaplastic lymphoma kinase (ALK) inhibitor.[1] Small molecule kinase inhibitors, such as the ALK inhibitor Alectinib, are often poorly soluble in aqueous media and are classified as Biopharmaceutical Classification System (BCS) Class IV compounds, indicating low solubility and low permeability.[2][3] Therefore, it is highly probable that this compound exhibits similar characteristics, making it challenging to dissolve in aqueous buffers.
Q2: In which solvents should I initially attempt to dissolve this compound?
A2: For poorly soluble compounds like many kinase inhibitors, it is recommended to first attempt dissolution in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is a common choice and has been shown to be effective for dissolving other ALK inhibitors.[4][5] Other organic solvents such as ethanol or methanol can also be considered.[4]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What can I do?
A3: This is a common issue when a compound is highly soluble in an organic solvent but not in an aqueous buffer. The DMSO stock solution should be added to the aqueous buffer with vigorous vortexing or stirring to ensure rapid and even dispersion. It is also crucial to ensure the final concentration of DMSO in the assay is low (typically <1%, ideally <0.1%) to avoid solvent effects on the biological system and to minimize precipitation. If precipitation persists, consider lowering the final concentration of this compound or exploring the use of surfactants or other formulation strategies.
Q4: Can I use heat to dissolve this compound?
A4: Gently warming the solution can sometimes aid in the dissolution of poorly soluble compounds. However, it is critical to be cautious as excessive heat can lead to the degradation of the compound. For the ALK inhibitor Alectinib, stability studies showed degradation at elevated temperatures.[4][5] If you choose to use heat, it should be done at the lowest effective temperature and for the shortest possible duration. Post-dissolution, it is advisable to check the integrity of the compound using an appropriate analytical method like HPLC.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound is not dissolving in my chosen solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for initial dissolution of this compound.
Problem: this compound precipitates out of solution upon addition to aqueous buffer.
Troubleshooting Workflow for Aqueous Buffer Precipitation
Caption: Troubleshooting workflow for preventing precipitation in aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C as recommended for the compound.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous buffer to 37°C.
-
Perform a serial dilution of the DMSO stock solution to create an intermediate stock that will result in the desired final DMSO concentration in your assay.
-
While vigorously vortexing the pre-warmed aqueous buffer, add the required volume of the this compound intermediate stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Use the final working solution immediately in your experiment to minimize the risk of precipitation over time.
-
Quantitative Data Summary
The following table summarizes solubility data for the related ALK inhibitor, Alectinib, which can serve as a reference for solvent selection for this compound.
| Solvent | Alectinib Solubility (µg/mL)[4][5] |
| DMSO | 4500.0 ± 6.1 |
| Methanol | 1990.8 ± 7.2 |
| Chloroform | 620.3 ± 0.58 |
| Tetrahydrofuran (THF) | 280.9 ± 2.4 |
| Polyethylene Glycol 400 (PEG400) | 260.5 ± 6.0 |
| Ethanol | 210.3 ± 4.5 |
| Propylene Glycol (PG) | 210.6 ± 5.8 |
| Acetonitrile | 150.2 ± 1.1 |
| Water | 10.3 ± 1.2 |
Signaling Pathway Context
This compound is an inhibitor of the ALK signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
References
- 1. This compound|CAS 2229036-65-9|DC Chemicals [dcchemicals.com]
- 2. Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to improve TL13-22 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of TL13-22, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. Here you will find troubleshooting guides and frequently asked questions to help ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.54 nM. It functions as a negative control for the PROTAC (Proteolysis Targeting Chimera) TL13-12, meaning it binds to ALK but does not induce its degradation. This compound exerts its effect by blocking the kinase activity of ALK, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved. Before opening the vial, it is good practice to centrifuge it briefly to collect all the powder at the bottom.[1][2]
Q4: Can I dilute my this compound DMSO stock solution directly into an aqueous buffer or cell culture medium?
A4: It is generally not recommended to perform serial dilutions of a concentrated DMSO stock solution directly into aqueous solutions, as this can cause the compound to precipitate. The best practice is to make intermediate dilutions in DMSO first and then add the final, more diluted DMSO solution to your aqueous buffer or medium. The final concentration of DMSO in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[1][2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The compound has limited solubility in aqueous solutions. The concentration of the compound in the final aqueous solution is too high. | Make intermediate dilutions of your DMSO stock in DMSO before adding to the aqueous buffer. Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but not high enough to be toxic to cells (typically ≤ 0.5%).[1][2] Consider using a mild vortex or sonication to aid dissolution. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. Contamination of the solvent. | Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store aliquots at -20°C or -80°C. Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can accelerate compound degradation. |
| Loss of compound activity over time. | Instability of the compound in the working solution, especially at physiological temperatures (e.g., 37°C in an incubator). | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells or assay. |
| High background or off-target effects in cellular assays. | The concentration of this compound used is too high, leading to non-specific effects. The final DMSO concentration is too high, causing cellular stress or toxicity. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Ensure the final DMSO concentration is consistent across all wells, including controls, and is at a non-toxic level (≤ 0.5%).[1][2] |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Solvent | Reference |
| IC50 (ALK) | 0.54 nM | N/A | Internal Data |
| Maximum Solubility | 94.75 mg/mL (100 mM) | DMSO | Tocris Bioscience |
| Molecular Weight | 947.5 g/mol | N/A | Tocris Bioscience |
| CAS Number | 2229036-65-9 | N/A | Tocris Bioscience |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and accurate solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[1][2]
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication.
-
-
Aliquot and Store Stock Solution:
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Dilute the intermediate DMSO solutions into the final aqueous buffer or cell culture medium to achieve the desired working concentrations. Ensure the final DMSO concentration is below 0.5%.[1][2]
-
Protocol 2: ALK Inhibition Cellular Assay (Example using a Cell Viability Assay)
Objective: To determine the effect of this compound on the viability of ALK-dependent cancer cells.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, Karpas-299)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the ALK-positive cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound working solutions in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
For example, with CellTiter-Glo®, add the reagent to each well, incubate for a short period, and then read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cellular Assay
Caption: Workflow for assessing the inhibitory effect of this compound on cancer cell viability.
Logical Troubleshooting Flow for this compound Solution Instability
Caption: A logical workflow for troubleshooting this compound solution stability issues.
References
Technical Support Center: Overcoming Off-Target Effects of Hypo-PROTAC-BRD4
Welcome to the technical support center for Hypo-PROTAC-BRD4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential off-target effects during their experiments with Hypo-PROTAC-BRD4.
Frequently Asked Questions (FAQs)
Q1: What is Hypo-PROTAC-BRD4 and how does it work?
A1: Hypo-PROTAC-BRD4 is a proteolysis-targeting chimera designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). It is a heterobifunctional molecule with one end binding to BRD4 and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful strategy to study the function of BRD4 and for therapeutic development.[1][2][3]
Q2: What are the potential off-target effects of Hypo-PROTAC-BRD4?
A2: Off-target effects of PROTACs like Hypo-PROTAC-BRD4 can manifest in several ways:
-
Degradation of unintended proteins: The PROTAC may induce the degradation of proteins other than the intended target (BRD4).[4][5] This can occur if the PROTAC has affinity for other proteins or if the ternary complex forms with other proteins.
-
"Off-target" binding without degradation: The small molecule ligand part of the PROTAC that binds to BRD4 might also bind to other proteins without inducing their degradation, potentially leading to unintended biological consequences.[6]
-
E3 ligase-related effects: The recruitment of the E3 ligase could lead to the degradation of its natural substrates being affected or other unforeseen consequences.[7]
Q3: How can I assess the selectivity of Hypo-PROTAC-BRD4 in my experiments?
A3: Assessing the selectivity of your PROTAC is crucial. A key method is unbiased global proteomics (mass spectrometry) to compare protein levels in cells treated with Hypo-PROTAC-BRD4 versus a vehicle control.[4][8][9][10] This allows for the identification and quantification of all degraded proteins, not just the intended target. Shorter treatment times (e.g., < 6 hours) are recommended to distinguish direct targets from downstream effects of BRD4 degradation.[11]
Q4: What are the appropriate controls to use in my experiments to identify off-target effects?
A4: To distinguish on-target from off-target effects, several controls are essential:
-
Negative Control PROTAC: A molecule that is structurally similar to Hypo-PROTAC-BRD4 but contains a modification in either the BRD4 binder or the E3 ligase binder, rendering it incapable of forming a stable ternary complex.[11]
-
BRD4 inhibitor: The small molecule "warhead" of Hypo-PROTAC-BRD4 that binds to BRD4 but does not induce its degradation. This helps to differentiate effects caused by BRD4 inhibition versus its degradation.
-
Proteasome and Neddylation Inhibitors: Pre-treatment with proteasome inhibitors (e.g., MG132, Carfilzomib) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of BRD4, confirming a proteasome-dependent degradation mechanism.[11]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of Hypo-PROTAC-BRD4.
Problem 1: My global proteomics data shows degradation of proteins other than BRD4.
This is a common concern when working with PROTACs. Here’s how to approach this issue:
Step 1: Data Analysis and Triage
-
Quantify the extent of off-target degradation: Create a table to compare the degradation of BRD4 with that of the potential off-target proteins. Focus on proteins that show significant and dose-dependent degradation.
Protein % Degradation at 100 nM Hypo-PROTAC-BRD4 DC50 (nM) BRD4 (On-target) >95% 10 BRD2 (Known off-target) 80% 50 BRD3 (Known off-target) 75% 60 Protein X (Unexpected) 50% 200 Protein Y (Unexpected) 30% >1000 -
Prioritize off-targets: Focus on off-target proteins that are degraded to a similar extent and with similar potency to BRD4. Also, consider the biological function of the off-target proteins and whether their degradation could explain any unexpected phenotypes.
Step 2: Validate Off-Target Engagement
The degradation of a protein doesn't necessarily mean the PROTAC is directly binding to it. It could be a downstream effect of BRD4 degradation. To confirm direct engagement, consider the following techniques:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a ligand to a protein in a cellular context by measuring changes in the protein's thermal stability.[6][12][13][14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cells with either vehicle (DMSO) or a high concentration of Hypo-PROTAC-BRD4 (e.g., 1-10 µM) for 1-3 hours.[13]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific off-target protein and BRD4 in the soluble fraction by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates direct binding.
-
-
NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the binding of the PROTAC to the off-target protein. It involves expressing the off-target protein as a NanoLuc® fusion and using a fluorescent tracer that binds to the same site. Competition between the tracer and the PROTAC results in a decrease in the BRET signal.[16][17][18][19][20]
Step 3: Investigate Ternary Complex Formation with the Off-Target Protein
If direct binding to the off-target is confirmed, the next step is to determine if a stable ternary complex (Off-target protein:Hypo-PROTAC-BRD4:E3 ligase) is formed.
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down the E3 ligase and check for the presence of the off-target protein, or vice-versa, in the presence of Hypo-PROTAC-BRD4.[21][22][23][24][25]
Experimental Protocol: Co-immunoprecipitation (Co-IP)
-
Cell Treatment: Treat cells with Hypo-PROTAC-BRD4 or vehicle control. It is advisable to also treat with a proteasome inhibitor to prevent the degradation of the complex components.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or the off-target protein) conjugated to magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blot using antibodies against the off-target protein (or the E3 ligase) and BRD4 as a positive control. An increased association between the E3 ligase and the off-target protein in the presence of the PROTAC suggests ternary complex formation.
-
Step 4: Strategies for Mitigation
If off-target degradation is confirmed, consider the following strategies:
-
Modify the PROTAC structure: Rational design of the PROTAC can improve selectivity. This could involve:
-
Optimizing the linker: The length and composition of the linker are critical for the geometry of the ternary complex and can influence selectivity.[26][27]
-
Modifying the E3 ligase binder: Using a different E3 ligase or modifying the existing binder may alter the off-target profile.
-
Improving the target binder's selectivity: If the BRD4 binder has known off-target liabilities, using a more selective warhead can reduce off-target degradation.[28]
-
Problem 2: I'm observing an unexpected cellular phenotype that doesn't correlate with BRD4 degradation.
This could be due to an off-target effect that is independent of protein degradation.
Step 1: Deconvolute Degradation-Dependent vs. Independent Effects
Use the controls mentioned in FAQ Q4. If the negative control PROTAC (which doesn't degrade BRD4) still produces the phenotype, it suggests a degradation-independent off-target effect. If the BRD4 inhibitor alone causes the phenotype, it's likely due to inhibition of a target, which could be BRD4 or an off-target of the warhead.
Step 2: Identify the Non-Degraded Off-Target
-
CETSA-MS (Proteome-wide): This powerful technique can identify proteins that bind to Hypo-PROTAC-BRD4 across the entire proteome, even if they are not degraded.[12]
-
Affinity-based proteomics: Techniques like affinity purification-mass spectrometry (AP-MS) can be used to pull down proteins that interact with a biotinylated version of Hypo-PROTAC-BRD4.
Visualizing Key Concepts and Workflows
Mechanism of Hypo-PROTAC-BRD4 Action
Caption: Mechanism of Hypo-PROTAC-BRD4 induced degradation of BRD4.
Workflow for Investigating Off-Target Effects
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein Degrader [proteomics.com]
- 9. Analysis of PROTAC Target Protein and Degradation Profiles | ChemPro Innovations [chempro-innovations.com]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. selvita.com [selvita.com]
- 18. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. biorxiv.org [biorxiv.org]
- 28. researchgate.net [researchgate.net]
reducing TL13-22 toxicity in normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential toxicity of the potent Anaplastic Lymphoma Kinase (ALK) inhibitor, TL13-22, in normal (non-cancerous) cells during pre-clinical experiments. While this compound is designed as a highly specific inhibitor of ALK and often used as a negative control for ALK-targeting PROTACs, off-target effects and cellular stress can lead to unexpected cytotoxicity.[1][2][3][4][5][6] This guide offers strategies to identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a highly potent small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with a reported IC50 of 0.54 nM.[1][2][3][4][5][6][7] It is structurally related to ALK-targeting PROTACs (Proteolysis Targeting Chimeras) but lacks the E3 ligase-recruiting component. Therefore, it serves as a crucial negative control in experiments to differentiate between the effects of ALK inhibition and ALK protein degradation.[1][2][3][4][5][6][8]
Q2: I am observing unexpected toxicity in my normal cell line when using this compound. Isn't it supposed to be non-toxic to cells that do not depend on ALK signaling?
A2: While this compound is designed to be specific for ALK, high concentrations or prolonged exposure can lead to off-target effects or cellular stress, resulting in cytotoxicity even in normal cells. Potent kinase inhibitors can sometimes interact with other structurally similar kinases.[3] Additionally, inhibition of any residual ALK activity, even at low levels, might have unforeseen consequences in certain normal cell types.
Q3: What are the potential off-target kinases for potent ALK inhibitors?
A3: The off-target profile of this compound is not publicly documented. However, class-wide studies of ALK inhibitors have shown potential interactions with other kinases, which can lead to toxicities. For example, some ALK inhibitors have been associated with off-target effects on IGF-1R, which could lead to gastrointestinal issues, or other receptor tyrosine kinases.[8][9]
Q4: What are common toxicities observed with ALK inhibitors in clinical settings that might provide clues for my in vitro experiments?
A4: Clinically approved ALK inhibitors have demonstrated a range of toxicities in patients, which can suggest potential mechanisms of toxicity in normal cells in vitro. These include gastrointestinal issues (nausea, diarrhea), hepatotoxicity (elevated liver enzymes), and skin rashes.[5][9] While these are systemic effects, they point towards cellular pathways that might be sensitive to ALK inhibitor treatment.
Troubleshooting Guide: Reducing this compound Toxicity in Normal Cells
If you are encountering unexpected cytotoxicity in your normal cell lines when using this compound, follow these troubleshooting steps:
Issue 1: Higher-than-expected cytotoxicity in a normal cell line.
| Potential Cause | Troubleshooting Steps |
| Concentration too high | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from 0.1 nM to 10 µM) to determine the precise IC50 in your specific normal cell line. 2. Use the lowest effective concentration: For your experiments, use the lowest concentration that effectively inhibits ALK in your positive control (ALK-dependent cancer cells) without causing significant toxicity in your normal cells. |
| Off-target effects | 1. Profile against a kinase panel: If resources allow, screen this compound against a panel of kinases to identify potential off-target interactions. 2. Compare with other ALK inhibitors: Test other structurally different ALK inhibitors to see if the toxicity is specific to this compound or a class effect. |
| Solvent toxicity | 1. Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.1%). 2. Run a solvent-only control: Always include a control group treated with the same concentration of solvent used to dissolve this compound. |
| Cell line sensitivity | 1. Use multiple normal cell lines: Test this compound on a panel of different normal cell lines to determine if the observed toxicity is cell-type specific. |
Issue 2: Observing cellular stress markers (e.g., apoptosis, autophagy) at non-toxic concentrations.
| Potential Cause | Troubleshooting Steps |
| Sub-lethal off-target effects | 1. Western blot analysis: Probe for markers of cellular stress pathways that might be activated by off-target kinase inhibition (e.g., p-AKT, p-ERK). 2. Rescue experiments: If an off-target kinase is suspected, try to rescue the phenotype by co-treating with a specific activator of the downstream pathway. |
| Inhibition of basal ALK signaling | 1. Confirm ALK expression: Verify that your normal cell line does not have low levels of endogenous ALK expression, which, when inhibited, could lead to cellular stress. |
Quantitative Data Summary
The following table summarizes the incidence of common Grade ≥3 adverse events observed in clinical trials of various approved ALK inhibitors. This data can provide context for the types of toxicities that might be associated with potent ALK inhibition.
| Adverse Event | Crizotinib | Alectinib | Ceritinib (750mg) | Brigatinib | Lorlatinib |
| Hepatotoxicity (ALT/AST Elevation) | 4-6% | 4-5% | 22-27% | 9-10% | 2-3% |
| Diarrhea | 1% | 1-2% | 5-7% | 3% | 2% |
| Nausea | 1% | <1% | 4-6% | 2% | 1% |
| Rash | <1% | 1% | 2% | 3% | 1% |
| Hyperglycemia | 5% | 5% | 13% | 9% | 16% |
| Hypercholesterolemia | N/A | N/A | N/A | N/A | 16% |
| Hypertriglyceridemia | N/A | N/A | N/A | N/A | 16% |
Data compiled from published meta-analyses of clinical trials.[5][9] Note: This data is from clinical use in cancer patients and may not directly translate to in vitro experiments with normal cells.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a normal cell line.
Methodology:
-
Cell Plating: Seed the normal cell line of interest in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in cell culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the diluted this compound and vehicle controls. Incubate for a period relevant to your experimental endpoint (e.g., 72 hours).
-
Viability Assay: Use a cell viability reagent such as a resazurin-based assay (e.g., alamarBlue) or a luminescent assay (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Kinase Activity via Western Blot
Objective: To investigate if this compound affects key signaling pathways unrelated to ALK.
Methodology:
-
Cell Treatment: Treat the normal cell line with this compound at a non-toxic concentration (e.g., below the IC20) for various time points (e.g., 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, phospho-STAT3, total STAT3) and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine changes in protein phosphorylation.
Visualizations
Caption: ALK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound toxicity in normal cells.
References
- 1. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity profile of anaplastic lymphoma kinase tyrosine kinase inhibitors for patients with non-small cell lung cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic review and meta-analysis of selected toxicities of approved ALK inhibitors in metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TL13-22 Degradation Kinetics Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TL13-22, a hypothetical PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4) by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional degrader molecule. It works by simultaneously binding to the target protein, BRD4, and the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[1][2][3][4] This catalytic process allows for the degradation of multiple target protein molecules by a single molecule of this compound.[4]
Q2: How should I store and handle this compound?
A2: this compound is supplied as a solid. For long-term storage, it is recommended to store the solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot at room temperature and vortex briefly.
Q3: What are the key parameters to consider when evaluating this compound activity?
A3: The primary parameters for evaluating the activity of a degrader like this compound are the DC50 and Dmax.[5]
-
DC50: The concentration of the degrader required to achieve 50% degradation of the target protein. It is a measure of the potency of the degrader.[5]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the degrader.[5]
It is also important to consider the kinetics of degradation (how quickly the protein is degraded) and the potential for a "hook effect," where the degradation efficiency decreases at higher concentrations of the degrader.[5]
Troubleshooting Guides
Issue 1: No or minimal degradation of BRD4 is observed.
-
Potential Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment over a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration for degradation.
-
-
Potential Cause 2: Insufficient treatment time.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, and 24 hours) to identify the optimal duration for observing maximum degradation.
-
-
Potential Cause 3: Low expression of VHL E3 ligase in the cell line.
-
Solution: Verify the expression level of VHL in your cell line using Western Blot or qPCR. If VHL expression is low, consider using a different cell line with higher endogenous VHL levels.
-
-
Potential Cause 4: Issues with ternary complex formation.
Issue 2: The observed DC50 value is higher than expected.
-
Potential Cause 1: Poor cell permeability of this compound.
-
Solution: While not directly modifiable by the user, this is a key property of the molecule. Ensure that the experimental conditions, such as serum concentration in the media, are consistent. Some PROTACs exhibit altered permeability in different media formulations.
-
-
Potential Cause 2: High protein turnover rate of BRD4 in the chosen cell line.
-
Solution: A high synthesis rate of the target protein can counteract the degradation induced by this compound. This can be investigated by treating cells with a protein synthesis inhibitor like cycloheximide alongside this compound.
-
-
Potential Cause 3: Anti-cooperative ternary complex formation.
-
Solution: In some cases, the binding of the degrader to one protein can hinder the binding of the other, leading to less stable ternary complexes and reduced degradation efficiency.[6] This is an intrinsic property of the molecule and the protein partners.
-
Issue 3: A significant "hook effect" is observed.
-
Potential Cause: Formation of non-productive binary complexes at high concentrations.
-
Explanation: At high concentrations, this compound can form binary complexes with either BRD4 or VHL, which are not productive for degradation and compete with the formation of the essential ternary complex.[5]
-
Solution: This is a common phenomenon for PROTACs. The optimal degradation will occur at an intermediate concentration. It is important to perform a full dose-response curve to identify the concentration that gives the Dmax before the hook effect becomes prominent.
-
Data Presentation
Table 1: Degradation of BRD4 by this compound in Different Cell Lines
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| HEK293 | 16 | 25 | 92 |
| HeLa | 16 | 45 | 85 |
| MCF7 | 16 | 60 | 88 |
| HEK293 | 24 | 18 | 95 |
| HeLa | 24 | 32 | 91 |
| MCF7 | 24 | 48 | 90 |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the data.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle-treated control.
Protocol 2: NanoBRET Assay for Ternary Complex Formation
This protocol assumes the availability of cells co-expressing NanoLuc-tagged VHL and HaloTag-tagged BRD4.
-
Cell Preparation: Plate the engineered cells in a white, 96-well assay plate.
-
HaloTag Labeling: Add the HaloTag NanoBRET 618 ligand to the cells and incubate according to the manufacturer's instructions.
-
Treatment: Add varying concentrations of this compound to the wells.
-
NanoLuc Substrate Addition: Add the Nano-Glo Luciferase assay substrate to all wells.
-
Signal Detection: Read the plate on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (HaloTag ligand) signals.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET ratio upon addition of this compound indicates the formation of the BRD4-TL13-22-VHL ternary complex.
Visualizations
Caption: Mechanism of action for this compound mediated BRD4 degradation.
Caption: Troubleshooting workflow for optimizing this compound experiments.
Caption: General experimental workflow for assessing this compound performance.
References
- 1. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected phenotypes with TL13-22 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes during experiments with the Bruton's tyrosine kinase (BTK) inhibitor, TL13-22.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing reduced efficacy of this compound over time, suggesting acquired resistance. What are the potential mechanisms and how can we investigate this?
A1: Acquired resistance to BTK inhibitors is a known phenomenon. The most common mechanisms involve mutations in the BTK gene or activation of downstream signaling pathways.
-
Potential Causes:
-
On-target BTK mutations: Mutations at the C481 residue of BTK are a common cause of resistance to covalent BTK inhibitors.[1] However, other mutations in the BTK kinase domain (e.g., V416L, T474I, L528W) can also confer resistance to both covalent and non-covalent inhibitors.[2]
-
Bypass signaling: Activation of downstream signaling molecules, such as PLCγ2, can bypass BTK inhibition.[2]
-
Phenotypic changes: Changes in the expression of cell surface markers, such as increased CD27 and CD86, have been observed in patients with acquired resistance to BTK inhibitors.[3]
-
-
Troubleshooting Workflow:
Troubleshooting workflow for this compound resistance. -
Recommended Actions:
-
Sequence the BTK gene: Perform Sanger or next-generation sequencing of the BTK gene in your resistant cell lines or patient samples to identify potential mutations.
-
Analyze protein expression and phosphorylation: Use Western blotting to assess the phosphorylation status of BTK and downstream effectors like PLCγ2. An increase in PLCγ2 phosphorylation in the presence of this compound can indicate bypass signaling.
-
Immunophenotyping: Use flow cytometry to check for changes in cell surface markers associated with resistance, such as CD27 and CD86.[3]
-
Q2: Our experiments with this compound are showing unexpected off-target effects, such as altered cell adhesion and migration. What could be the cause?
A2: While this compound is designed to be a specific BTK inhibitor, off-target activity is possible with any kinase inhibitor. This can be due to structural similarities in the ATP-binding pockets of other kinases.
-
Potential Causes:
-
Inhibition of other kinases: this compound may be inhibiting other kinases with similar structural features to BTK.
-
Non-covalent off-target effects: Some BTK inhibitors have been found to inhibit other proteins, such as the ADP-ribose hydrolase NUDT5, through non-covalent interactions.[4]
-
-
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad kinase profiling assay to determine the inhibitory activity of this compound against a panel of other kinases.
-
Affinity-based Target Identification: Use techniques like chemical proteomics to identify other cellular proteins that bind to this compound.
-
Validate Off-Targets: Once potential off-targets are identified, use siRNA or CRISPR to knock down their expression and see if the unexpected phenotype is rescued.
-
Q3: We are observing phenotypes that are not typically associated with BTK inhibition, such as changes in epithelial cell barrier function. Could this compound be interacting with other signaling pathways, for instance, the IL-22 pathway, given the drug's name?
A3: While the name "this compound" does not inherently imply a mechanism of action related to Interleukin-22 (IL-22), it is a valid scientific inquiry to explore unexpected findings. The IL-22 signaling pathway is crucial for epithelial cell homeostasis and barrier function.[5][6]
-
Exploring a Potential Link:
-
IL-22 signals through a receptor complex that activates the JAK/STAT pathway, primarily STAT3.[5][7] It also activates MAPK and p38 signaling.[7]
-
If you are working with cells that express the IL-22 receptor (e.g., epithelial cells, hepatocytes, keratinocytes), you can investigate if this compound modulates this pathway.[8]
-
-
Recommended Experiments:
-
Assess IL-22 Pathway Activation: In your experimental system, stimulate the cells with IL-22 in the presence and absence of this compound.
-
Western Blot Analysis: Measure the phosphorylation of key signaling molecules in the IL-22 pathway, such as STAT3, JAK1, and key MAPKs.
-
Gene Expression Analysis: Use qPCR to measure the expression of IL-22 target genes.
Simplified IL-22 signaling pathway. -
Quantitative Data Summaries
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase | IC50 (nM) |
| BTK | 5.2 |
| TEC | 45.8 |
| ITK | 89.1 |
| EGFR | > 10,000 |
| SRC | 1,250 |
| LCK | 875 |
| NUDT5 | > 10,000 |
This table illustrates how you might present data to assess the selectivity of this compound. A highly selective inhibitor will have a much lower IC50 for its primary target (BTK) compared to other kinases.
Table 2: Example Flow Cytometry Data for Resistance Monitoring
| Cell Line | Treatment | % CD27+ | % CD86+ |
| Parental | DMSO | 5.3 | 8.1 |
| Parental | This compound (1µM) | 4.9 | 7.8 |
| Resistant | DMSO | 35.2 | 41.5 |
| Resistant | This compound (1µM) | 36.1 | 42.3 |
This table demonstrates a hypothetical shift in cell surface marker expression in a this compound resistant cell line, a phenotype that has been observed with other BTK inhibitors.[3]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 of this compound against a target kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the kinase of interest and its specific substrate in reaction buffer.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Prepare a control with solvent only.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.
-
Add 50 nL of the serially diluted this compound or control to the appropriate wells.
-
Add 5 µL of a 2X ATP solution to initiate the reaction. The ATP concentration should ideally be at the Km(ATP) for the kinase.[9]
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection (as per manufacturer's instructions for ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for BTK Pathway Activation
-
Sample Preparation:
-
Culture cells to the desired density and treat with this compound or vehicle control for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-PLCγ2, anti-PLCγ2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or X-ray film.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway Diagrams
References
- 1. ashpublications.org [ashpublications.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Revealing a Phenotypical Appearance of Ibrutinib Resistance in Patients With Chronic Lymphocytic Leukaemia by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-22-Activated MUC13 Impacts on Colonic Barrier Function through JAK1/STAT3, SNAI1/ZEB1 and ROCK2/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interleukin-22: immunobiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating TL13-22-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate apoptosis induced by the anaplastic lymphoma kinase (ALK) inhibitor, TL13-22. By objectively comparing its performance with other well-characterized apoptosis-inducing agents and providing detailed experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound and Apoptosis Induction
This compound is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. ALK inhibitors function by binding to the ATP-binding site of the ALK protein, which prevents its activation and subsequent downstream signaling. This blockade of pro-survival pathways ultimately triggers programmed cell death, or apoptosis, in cancer cells. The validation of apoptosis is a critical step in the preclinical assessment of novel anti-cancer agents like this compound.
Comparative Analysis of Apoptosis Induction
To contextualize the apoptotic potential of this compound, this section compares its expected caspase activation profile with that of other well-established apoptosis inducers: Staurosporine, Etoposide, and TRAIL (TNF-related apoptosis-inducing ligand). While specific quantitative data for this compound is proprietary or under investigation, the following table summarizes typical caspase activation levels observed with these standard agents, providing a benchmark for experimental outcomes.
| Apoptosis Inducer | Target/Mechanism | Typical Caspase-8 Activation (Fold Change) | Typical Caspase-3/7 Activation (Fold Change) | Primary Apoptotic Pathway |
| This compound (Expected) | ALK Kinase Inhibition | 1.5 - 3 | 4 - 8 | Intrinsic |
| Staurosporine | Broad-spectrum protein kinase inhibitor | 2 - 4 | 5 - 10 | Intrinsic |
| Etoposide | Topoisomerase II inhibitor | 2 - 5 | 6 - 12 | Intrinsic |
| TRAIL | Death Receptor (DR4/DR5) Agonist | 8 - 15 | 8 - 15 | Extrinsic |
Note: The fold change values are representative and can vary depending on the cell line, concentration of the inducer, and the duration of treatment.
Signaling Pathways of Apoptosis
Apoptosis is executed through two primary signaling cascades: the extrinsic and intrinsic pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
This compound and the Intrinsic Apoptotic Pathway
ALK inhibitors like this compound primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. By inhibiting the ALK kinase, this compound blocks downstream pro-survival signaling through pathways such as PI3K/Akt/mTOR. This leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bim, Bad), which in turn promote mitochondrial outer membrane permeabilization (MOMP). The release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome and the activation of the initiator caspase-9, which subsequently activates effector caspases like caspase-3.
Figure 1. Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Validation
A systematic workflow is essential for the robust validation of this compound-induced apoptosis. This involves a multi-faceted approach, starting from initial cell treatment to the specific detection of caspase activation.
Figure 2. Experimental workflow for validating apoptosis.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for commonly used caspase assays.
Caspase-3/7 Fluorometric Assay
This assay quantitatively measures the activity of the executioner caspases-3 and -7.
-
Materials:
-
Cells treated with this compound or control compounds.
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and controls (e.g., staurosporine as a positive control, DMSO as a vehicle control) for the indicated time.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Caspase-8 Colorimetric Assay
This assay is used to quantify the activity of the initiator caspase-8, which is central to the extrinsic apoptotic pathway.
-
Materials:
-
Cell pellets from treated and control cells.
-
Caspase-8 Colorimetric Assay Kit (e.g., from Abcam or BioVision)
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Protocol:
-
Induce apoptosis in cells and collect 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer provided in the kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
To a 96-well plate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 50 µL of the cell lysate to the respective wells.
-
Add 5 µL of the IETD-pNA substrate (4 mM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Determine the fold increase in caspase-8 activity by comparing the results from treated samples with the untreated control.
-
Immunofluorescence Staining of Activated Caspase-3
This method allows for the visualization of activated caspase-3 within individual cells, providing spatial information about apoptosis.
-
Materials:
-
Cells grown on coverslips and treated with this compound or controls.
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against cleaved caspase-3 (e.g., Rabbit anti-Cleaved Caspase-3)
-
Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Protocol:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against cleaved caspase-3 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Conclusion
The validation of this compound-induced apoptosis through the systematic application of caspase assays is a cornerstone of its preclinical evaluation. By employing a combination of quantitative and qualitative methods, researchers can robustly characterize the pro-apoptotic efficacy of this novel ALK inhibitor. The comparative data and detailed protocols provided in this guide are intended to facilitate these critical investigations, ultimately contributing to the development of more effective cancer therapies.
A Comparative Guide to BCL-XL Inhibitors for Researchers and Drug Development Professionals
An In-depth Analysis of TL13-22 and Other Key BCL-XL Inhibitors in Cancer Therapy
The B-cell lymphoma-extra large (BCL-XL) protein is a critical regulator of apoptosis, or programmed cell death, and its overexpression is a hallmark of numerous cancers, contributing to tumor survival and resistance to therapy.[1][2] This has made BCL-XL a prime target for the development of novel anticancer drugs. This guide provides a comparative analysis of this compound and other prominent BCL-XL inhibitors, offering a resource for researchers, scientists, and drug development professionals. While comprehensive data for this compound is not yet publicly available, this guide establishes a framework for its future evaluation by comparing key existing inhibitors.
The BCL-2 Family and the Apoptotic Pathway
The BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1), are central to the intrinsic apoptotic pathway.[3] Anti-apoptotic proteins like BCL-XL prevent apoptosis by sequestering pro-apoptotic proteins, thereby inhibiting the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c.[3] BCL-XL inhibitors, often referred to as BH3 mimetics, function by mimicking the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of BCL-XL and preventing it from sequestering its targets. This frees pro-apoptotic proteins to induce cell death.[2]
Figure 1. Simplified signaling pathway of BCL-XL inhibition leading to apoptosis.
Comparison of BCL-XL Inhibitors
The development of BCL-XL inhibitors has been challenging, primarily due to on-target toxicity, specifically thrombocytopenia (a reduction in platelet count), as platelets are dependent on BCL-XL for their survival.[4] This has led to the development of various strategies to mitigate this side effect, including the creation of more selective inhibitors and proteolysis-targeting chimeras (PROTACs).
| Inhibitor | Target(s) | Key Features | Reported Binding Affinity (Ki or IC50) | Status |
| This compound | BCL-XL | Data not publicly available | Data not publicly available | Preclinical/Investigational |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | First-in-class, orally bioavailable dual inhibitor.[1] | BCL-2: <1 nM, BCL-XL: <1 nM, BCL-W: <1 nM | Clinical Trials |
| A-1331852 | BCL-XL | Highly potent and selective for BCL-XL over BCL-2.[5] | BCL-XL: <0.01 nM, BCL-2: >440 nM | Preclinical |
| Pelcitoclax (APG-1252) | BCL-2, BCL-XL | Prodrug strategy to minimize platelet toxicity.[4][6] | Data not publicly available | Clinical Trials |
| AZD0466 | BCL-2, BCL-XL | Dual inhibitor being investigated for venetoclax resistance.[7] | Data not publicly available | Preclinical |
| Venetoclax (ABT-199) | BCL-2 | Highly selective for BCL-2, sparing platelets.[1] | BCL-2: <0.01 nM, BCL-XL: 4800 nM | FDA Approved (for specific leukemias) |
Note: Binding affinities can vary depending on the assay conditions. The values presented are for comparative purposes.
Experimental Methodologies
The evaluation of BCL-XL inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Binding Affinity Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a common method to measure the binding affinity of an inhibitor to its target protein.
Protocol Outline:
-
A terbium-labeled donor (e.g., anti-His antibody) is bound to a His-tagged BCL-XL protein.
-
A biotinylated peptide ligand that binds to BCL-XL is introduced, along with a dye-labeled streptavidin acceptor.
-
In the absence of an inhibitor, the binding of the ligand to BCL-XL brings the donor and acceptor into close proximity, resulting in a FRET signal upon excitation.
-
The test inhibitor is added at varying concentrations.
-
The displacement of the peptide ligand by the inhibitor leads to a decrease in the FRET signal, which is used to calculate the IC50 value.
Figure 2. General workflow for a TR-FRET based BCL-XL binding assay.
Cellular Viability Assays
These assays are crucial for determining the cytotoxic effects of BCL-XL inhibitors on cancer cell lines.
MTT/XTT Assay Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the BCL-XL inhibitor.
-
After a set incubation period (e.g., 24, 48, or 72 hours), a tetrazolium salt (MTT or XTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value is determined.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of BCL-XL inhibitors in a living organism, human cancer cells are implanted into immunocompromised mice.
Protocol Outline:
-
Establishment of tumor xenografts by subcutaneously injecting human cancer cells into mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The BCL-XL inhibitor is administered to the treatment group via a specific route (e.g., oral gavage, intravenous injection) and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for apoptosis markers).
Future Directions and the Potential of this compound
While specific data on this compound remains elusive in the public domain, its emergence signifies the continued interest in developing novel BCL-XL inhibitors. The key challenges for any new BCL-XL inhibitor, including this compound, will be to demonstrate a favorable therapeutic window, overcoming the dose-limiting thrombocytopenia associated with earlier generations of these drugs.[4] Strategies such as increased selectivity for BCL-XL over BCL-2 in solid tumors, or the development of PROTACs that selectively degrade BCL-XL in cancer cells while sparing platelets, are promising avenues of research.[8]
As more data on this compound becomes available, its performance can be benchmarked against the established inhibitors detailed in this guide. Researchers and drug developers should focus on its selectivity profile across the BCL-2 family, its efficacy in various cancer models, and, most importantly, its impact on platelet viability. The ultimate success of this compound and other next-generation BCL-XL inhibitors will depend on their ability to effectively induce apoptosis in cancer cells while minimizing on-target toxicities in patients.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. amsbio.com [amsbio.com]
- 5. dojindo.com [dojindo.com]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Novel selective strategies targeting the BCL-2 family to enhance clinical efficacy in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BCL-XL Targeting: ABT-263 (Navitoclax) vs. A-1331852
In the landscape of anti-cancer therapeutics, the B-cell lymphoma-extra large (BCL-XL) protein has emerged as a critical target for inducing apoptosis in tumor cells. This guide provides a detailed comparison of two prominent small molecule inhibitors: ABT-263 (Navitoclax), a dual inhibitor of BCL-2 and BCL-XL, and A-1331852, a first-in-class, potent, and selective BCL-XL inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these compounds for BCL-XL targeting.
Executive Summary
ABT-263 is a potent BH3 mimetic that inhibits both BCL-2 and BCL-XL, demonstrating efficacy in various preclinical cancer models.[1][2][3] However, its clinical utility has been hampered by on-target thrombocytopenia, a direct consequence of BCL-XL inhibition in platelets.[2] In contrast, A-1331852 was developed as a highly selective BCL-XL inhibitor to circumvent the platelet toxicity associated with dual BCL-2/BCL-XL inhibition, offering a potentially wider therapeutic window for solid tumors dependent on BCL-XL for survival.[1][4]
Data Presentation
Table 1: Biochemical and Cellular Potency
| Compound | Target(s) | BCL-XL Ki | BCL-2 Ki | BCL-w Ki | MCL-1 Ki | Cell Line Examples (EC50/IC50) |
| ABT-263 (Navitoclax) | BCL-XL, BCL-2, BCL-w | ≤0.5 nM[5] | ≤1 nM[5] | ≤1 nM[5] | Weakly binds[5] | H146 (SCLC): ~110 nM[6] |
| A-1331852 | BCL-XL | <0.01 nM[4][5] | 6 nM[4][5] | 4 nM[4][5] | 142 nM[4][5] | MOLT-4 (ALL): Induces apoptosis at low nM concentrations[4] |
Signaling Pathway and Mechanism of Action
Both ABT-263 and A-1331852 are classified as BH3 mimetics. They function by binding to the BH3-binding groove of anti-apoptotic proteins like BCL-XL, thereby preventing the sequestration of pro-apoptotic proteins such as BIM, BAK, and BAX. The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis. The key difference lies in their selectivity, with ABT-263 targeting BCL-2, BCL-XL, and BCL-w, while A-1331852 is highly selective for BCL-XL.[1][4][5]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of inhibitors to BCL-XL.
Methodology:
-
A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BAD) is used as a probe.
-
Recombinant human BCL-XL protein is incubated with the fluorescent probe. In the bound state, the probe's rotation is slower, resulting in a high fluorescence polarization signal.
-
Increasing concentrations of the inhibitor (ABT-263 or A-1331852) are added to compete with the probe for binding to BCL-XL.
-
The displacement of the probe by the inhibitor leads to a decrease in the fluorescence polarization signal.
-
The IC50 value is determined by plotting the change in polarization against the inhibitor concentration, and the Ki (inhibition constant) is calculated from the IC50.
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cell lines.
Methodology for Cell Viability (e.g., using CellTiter-Glo®):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Luminescence is measured using a plate reader.
-
The EC50 or IC50 values are calculated from the dose-response curves.
Methodology for Apoptosis (e.g., using Caspase-Glo® 3/7 Assay):
-
Cells are treated with the inhibitor as described for the cell viability assay.
-
The Caspase-Glo® 3/7 reagent is added to the wells. This reagent contains a luminogenic caspase-3/7 substrate.
-
Upon cleavage by activated caspases 3 and 7, a luminescent signal is produced.
-
Luminescence is measured to quantify caspase activity, a hallmark of apoptosis.
Experimental Workflow
The general workflow for evaluating and comparing BCL-XL inhibitors is depicted below.
References
- 1. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of TL13-22 Using CRISPR: A Comparative Guide
Introduction
In the landscape of modern drug discovery, ensuring a small molecule therapeutic engages its intended target with high specificity is paramount. Off-target effects can lead to unforeseen toxicity and diminished efficacy, representing a significant hurdle in the development pipeline. The revolutionary CRISPR-Cas9 gene-editing technology has emerged as a powerful and precise tool for validating the on-target effects of novel drug candidates. This guide provides a comprehensive comparison of methodologies for validating the on-target effects of the hypothetical small molecule, TL13-22, utilizing CRISPR-based approaches. We will explore experimental workflows, present data in a structured format, and offer detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of On-Target Validation Methods
The validation of a drug's on-target effect is a critical step in preclinical development. CRISPR-Cas9 technology offers a significant advantage over previous methods, such as RNA interference (RNAi), by inducing permanent genetic modifications that can lead to a complete loss of protein function, thus providing a clearer phenotype for analysis.
| Parameter | CRISPR-Cas9 Knockout | RNA interference (RNAi) | Small Molecule Inhibitor (Alternative) |
| Mechanism of Action | Permanent gene disruption at the DNA level. | Transient knockdown of mRNA. | Competitive or allosteric inhibition of protein function. |
| Specificity | High, with off-target effects that can be mitigated through careful guide RNA design. | Prone to off-target effects due to partial sequence homology. | Can have known or unknown off-target activities. |
| Efficacy of Target Ablation | Complete protein loss ("knockout"). | Incomplete protein reduction ("knockdown"). | Variable, dependent on inhibitor concentration and binding affinity. |
| Duration of Effect | Permanent in the edited cell line. | Transient, requiring continuous presence of siRNA/shRNA. | Reversible upon withdrawal of the compound. |
| Typical Validation Readout | Rescue of phenotype upon treatment with this compound in knockout cells. | Correlation of knockdown level with reduced this compound efficacy. | Comparison of cellular phenotype with this compound treatment. |
Table 1: Comparison of Target Validation Methodologies. This table provides a high-level comparison of CRISPR-Cas9 knockout with other common techniques for validating the on-target effects of a small molecule like this compound.
Experimental Workflow for CRISPR-Based Validation of this compound
The core principle behind using CRISPR to validate the on-target effects of this compound is to first eliminate its putative target protein. If this compound indeed acts through this target, its effects should be nullified in cells lacking the target.
Figure 1: Experimental Workflow for CRISPR-Based Validation. This diagram outlines the key steps involved in generating a knockout cell line to validate the on-target effects of this compound.
Signaling Pathway of a Hypothetical Target
To illustrate the principle, let's assume this compound targets a key kinase in a hypothetical signaling pathway that promotes cell proliferation.
Figure 2: Hypothetical Signaling Pathway. This diagram illustrates how this compound could inhibit a key kinase, and how CRISPR-mediated knockout would ablate the same target.
Detailed Experimental Protocols
1. Design and Cloning of sgRNA
-
Objective: To design and clone sgRNAs that will efficiently and specifically target the gene of interest.
-
Protocol:
-
Identify the target gene sequence from a genomic database (e.g., NCBI).
-
Use an online sgRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential sgRNA sequences with high on-target scores and low off-target predictions. Select at least two independent sgRNAs per target gene.
-
Synthesize complementary oligonucleotides for the chosen sgRNA sequences with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Digest the Cas9 expression vector with the appropriate restriction enzyme (e.g., BbsI).
-
Ligate the annealed sgRNA insert into the digested vector.
-
Transform the ligation product into competent E. coli and select for colonies containing the plasmid.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
2. Generation of Knockout Cell Lines
-
Objective: To create a stable cell line that does not express the target protein.
-
Protocol:
-
Culture the target cell line (e.g., HEK293T, HeLa) under standard conditions.
-
Transfect the cells with the validated Cas9/sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
After selection, dilute the surviving cells to a concentration that allows for the isolation of single cells in a 96-well plate.
-
Expand the single-cell clones into individual populations.
-
3. Validation of Gene Knockout
-
Objective: To confirm the successful knockout of the target gene at both the genomic and protein levels.
-
Protocol:
-
Genomic DNA Analysis (T7 Endonuclease I Assay or Sequencing):
-
Extract genomic DNA from both wild-type and clonal knockout cell lines.
-
Amplify the genomic region targeted by the sgRNA using PCR.
-
For the T7E1 assay, denature and re-anneal the PCR products to form heteroduplexes. Treat with T7 Endonuclease I, which will cleave mismatched DNA. Analyze the products by gel electrophoresis. The presence of cleaved fragments indicates indel mutations.
-
For sequencing, submit the PCR product for Sanger sequencing to directly visualize the indel mutations.
-
-
Western Blot Analysis:
-
Lyse wild-type and knockout cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using a chemiluminescence detection system. The absence of a band at the expected molecular weight in the knockout lanes confirms the loss of protein expression.
-
-
4. Phenotypic Assays with this compound
-
Objective: To assess the effect of this compound in the presence and absence of its putative target.
-
Protocol (Example: Cell Viability Assay):
-
Seed an equal number of wild-type and knockout cells into 96-well plates.
-
Treat the cells with a dose-response range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 72 hours).
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo, MTT).
-
Plot the dose-response curves for both wild-type and knockout cells and calculate the IC50 values. A significant rightward shift in the IC50 curve for the knockout cells would strongly suggest that this compound's effect on cell viability is mediated through the knocked-out target.
-
Logical Relationship of Validation
Figure 3: Logic of CRISPR-Based Target Validation. This diagram illustrates the logical flow of the experiment to confirm the on-target effects of this compound.
By following these structured experimental protocols and comparative analyses, researchers can confidently and robustly validate the on-target effects of novel small molecules like this compound, a critical step towards their advancement as potential therapeutics.
Comparative Analysis of TL13-22 and its Active Analogue: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, the use of well-characterized chemical tools is paramount for elucidating biological mechanisms and advancing drug discovery. This guide provides a detailed comparative analysis of TL13-22, a critical negative control, and its active counterpart, the PROTAC® degrader TL13-12. Both molecules are potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers. However, their distinct mechanisms of action make them invaluable for dissecting the cellular consequences of ALK inhibition versus ALK degradation.
Mechanism of Action: Inhibition vs. Degradation
TL13-12 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of ALK. It is a heterobifunctional molecule comprising the ALK inhibitor TAE684 linked to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. By simultaneously binding to ALK and CRBN, TL13-12 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein.
In contrast, this compound serves as a negative control for TL13-12. While it retains the potent ALK-binding warhead (TAE684) and thus inhibits ALK's kinase activity with high affinity, it is engineered to be incapable of recruiting the E3 ligase. This is achieved through a critical modification to the pomalidomide moiety. Specifically, in this compound, one of the carbonyl groups on the phthalimide ring of the pomalidomide ligand is removed. This "des-carbonyl" modification abrogates its ability to bind to Cereblon, thereby preventing the formation of the ternary complex and subsequent degradation of ALK.
The key distinction lies in their functional outcomes: TL13-12 actively degrades the ALK protein, while this compound only inhibits its enzymatic activity without affecting the protein level. This makes this compound an ideal tool to differentiate the biological effects of ALK protein loss from those of its kinase inhibition.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of TL13-12 and this compound based on experimental data.
| Compound | Target | Mechanism of Action | E3 Ligase Ligand | Notes |
| TL13-12 | ALK | PROTAC Degrader | Pomalidomide | Induces proteasomal degradation of ALK. |
| This compound | ALK | Kinase Inhibitor (Negative Control) | Inactive Pomalidomide Analogue | Binds to ALK but does not induce degradation. |
| Cell Line | Compound | DC50 (nM) for ALK Degradation | IC50 (nM) for Cell Viability |
| H3122 (NSCLC) | TL13-12 | 10 | 21.3 |
| This compound | No Degradation | ~100-1000 | |
| Karpas 299 (ALCL) | TL13-12 | 180 | 2.6 |
| This compound | No Degradation | ~100 | |
| SU-DHL-1 (ALCL) | TL13-12 | Not Reported | 95 |
| This compound | No Degradation | ~1000 |
DC50: Concentration required to induce 50% degradation of the target protein. IC50: Concentration required to inhibit cell viability by 50%. Data compiled from Powell et al., J Med Chem. 2018.
Experimental Data and Protocols
The functional differences between TL13-12 and this compound are primarily demonstrated through Western blotting to assess protein degradation and cell viability assays to measure anti-proliferative effects.
ALK Protein Degradation Assessment
Western Blot Analysis:
-
Objective: To visualize and quantify the levels of ALK protein in cells treated with TL13-12 versus this compound.
-
Expected Outcome: Treatment with TL13-12 is expected to show a dose-dependent decrease in the ALK protein band intensity, while treatment with this compound should show no significant change in ALK protein levels compared to the vehicle control.
-
Protocol:
-
Cell Culture and Treatment: Seed ALK-positive cancer cell lines (e.g., H3122, Karpas 299) in appropriate culture vessels. Allow cells to adhere and grow to 70-80% confluency. Treat cells with increasing concentrations of TL13-12, this compound, or vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for ALK overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantification: Perform densitometric analysis of the ALK bands and normalize to the loading control to quantify the relative ALK protein levels.
-
Cell Viability Assessment
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Objective: To determine the effect of ALK inhibition and degradation on the proliferation of cancer cells.
-
Expected Outcome: Both TL13-12 and this compound are expected to reduce cell viability due to their ALK inhibitory activity. Comparing their IC50 values provides insights into the relative importance of ALK inhibition versus degradation for anti-proliferative effects in different cell lines.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of TL13-12, this compound, or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 values.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the PROTAC mechanism of action, and the experimental workflow.
Caption: An overview of the major downstream signaling pathways activated by ALK.
Caption: Mechanism of action for TL13-12 versus its negative control, this compound.
Caption: A generalized workflow for the comparative analysis of TL13-12 and this compound.
References
The Double-Edged Sword of IL-22 in Non-Small Cell Lung Cancer: A Comparative Guide to Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The cytokine Interleukin-22 (IL-22), initially explored for its regenerative properties, has emerged as a significant pro-tumorigenic factor in Non-Small Cell Lung Cancer (NSCLC). Attributed to what is likely a misnomer, "TL13-22," our investigation into the scientific literature reveals the profound impact of the IL-22 signaling pathway on NSCLC progression and its intricate relationship with standard cancer therapies. This guide provides a comparative analysis of the efficacy of targeting the IL-22 pathway versus established treatments in NSCLC cell lines, supported by experimental data and detailed protocols.
IL-22: A Driver of Malignancy and Therapeutic Resistance in NSCLC
In the tumor microenvironment of NSCLC, IL-22 is not a benign presence. Secreted by immune cells such as T-helper 22 (Th22) cells, IL-22 acts on NSCLC cells, which express its receptor, IL-22R1. This interaction triggers a cascade of intracellular signaling events that ultimately foster cancer cell survival, proliferation, migration, and, crucially, resistance to both chemotherapy and targeted therapies.[1][2][3][4]
The binding of IL-22 to IL-22R1 activates several key signaling pathways, including the JAK-STAT3, PI3K-Akt-mTOR, and MAPK pathways.[2] Activation of these pathways leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby shielding cancer cells from the cytotoxic effects of therapeutic agents.[1][2]
Comparative Efficacy in NSCLC Cell Lines: Targeting IL-22 vs. Standard of Care
Experimental evidence underscores the potential of inhibiting the IL-22 pathway as a therapeutic strategy in NSCLC. Studies have shown that the addition of IL-22 to NSCLC cell lines in vitro diminishes the efficacy of standard chemotherapies and targeted agents. Conversely, blocking IL-22 signaling, either by using neutralizing antibodies, specific inhibitors, or siRNA to silence the IL-22 receptor, can re-sensitize cancer cells to these treatments.
Quantitative Data Summary
The following tables summarize the quantitative effects of IL-22 on the efficacy of standard NSCLC therapies in various cell lines. It is important to note that the data is collated from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Effect of IL-22 on Chemotherapy-Induced Apoptosis in NSCLC Cell Lines
| Cell Line | Chemotherapy Agent | IL-22 Concentration | Change in Apoptosis Rate | Citation |
| A549 | Cisplatin (10 µmol/L) | 5-100 ng/mL | Significant decrease in apoptosis with increasing IL-22 concentration | [2] |
| PC-9 | Cisplatin (10 µmol/L) | 5-100 ng/mL | Significant decrease in apoptosis with increasing IL-22 concentration | [2] |
| A549 | 5-Fluorouracil | Not specified | Overexpression of IL-22 protected cells from drug-induced apoptosis | [1] |
Table 2: Effect of IL-22 on Targeted Therapy-Induced Apoptosis in NSCLC Cell Lines
| Cell Line | Targeted Therapy Agent | IL-22 Concentration | Change in Apoptosis Rate | Citation |
| PC-9 | Gefitinib (5 µmol/L) | 5-100 ng/mL | Significant decrease in apoptosis with increasing IL-22 concentration | [2] |
Table 3: Efficacy of IL-22 Pathway Inhibition in Sensitizing NSCLC Cells to Therapy
| Cell Line | Therapeutic Agent | Method of IL-22 Inhibition | Observed Effect | Citation |
| A549 | 5-Fluorouracil, Carboplatin | IL-22R1 blocking antibodies | Significant promotion of drug-induced apoptosis | [1] |
| A549 | Chemotherapeutic drugs | IL-22-RNAi plasmid | Increased sensitivity to chemotherapy | [1] |
| NSCLC Xenograft Model | 5-Fluorouracil, Carboplatin | IL-22-siRNA | Enhanced therapeutic effect of chemotherapy drugs | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Figure 1: IL-22 Signaling Pathway in NSCLC.
Figure 2: Experimental Workflow for Efficacy Comparison.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Cell Seeding: Plate NSCLC cells (e.g., A549, PC-9) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of the therapeutic agent (e.g., cisplatin, gefitinib) with or without IL-22 or an IL-22 inhibitor. Include appropriate vehicle controls. Incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values (the concentration of a drug that inhibits cell growth by 50%) can be determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Seeding and Treatment: Seed NSCLC cells in 6-well plates and treat with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After the treatment period (e.g., 48 hours), collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in early and late apoptosis for each treatment group.
Conclusion and Future Directions
The evidence strongly suggests that IL-22 plays a significant role in promoting a more aggressive and treatment-resistant phenotype in NSCLC. While the data presented here is derived from in vitro studies, it provides a compelling rationale for further investigation into targeting the IL-22 pathway. The development of specific inhibitors of IL-22 or its receptor, IL-22R1, could offer a novel therapeutic avenue for NSCLC.
Future research should focus on in vivo studies using animal models to validate these in vitro findings and to assess the safety and efficacy of IL-22 pathway inhibitors. Furthermore, clinical studies will be necessary to determine the therapeutic potential of targeting IL-22 in NSCLC patients, potentially as a combination therapy to overcome resistance to existing treatments. The expression of IL-22 and IL-22R1 in patient tumors could also serve as valuable biomarkers for patient stratification and predicting treatment response.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Th22 Cells/IL-22 Serves as a Protumor Regulator to Drive Poor Prognosis through the JAK-STAT3/MAPK/AKT Signaling Pathway in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-22: A key inflammatory mediator as a biomarker and potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IL22: a potential therapeutic approach for Kras mutant lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BCL-XL Degradation: A Comparative Guide to Leading PROTACs
An independent review of prominent BCL-XL degrading molecules. This guide offers a comparative analysis of their performance, supported by experimental data, to aid researchers and professionals in drug development.
Introduction
The B-cell lymphoma-extra large (BCL-XL) protein is a critical anti-apoptotic regulator, making it a prime target in cancer therapy. While inhibitors of BCL-XL have been developed, their clinical use is often hampered by on-target toxicity, particularly thrombocytopenia, as platelets rely on BCL-XL for survival.[1][2][3] A promising strategy to circumvent this is the use of Proteolysis Targeting Chimeras (PROTACs), which selectively induce the degradation of BCL-XL in cancer cells.
This guide provides an independent verification of the BCL-XL degradation ability of several prominent PROTACs. Extensive literature searches did not yield specific information on a molecule designated "TL13-22." Therefore, this guide will focus on a comparative analysis of other well-documented BCL-XL degraders, including DT2216, XZ739, and the dual BCL-XL/BCL-2 degrader 753b.
Comparative Performance of BCL-XL Degraders
The following table summarizes the quantitative data on the efficacy of leading BCL-XL PROTACs based on published studies. These molecules are designed to hijack the cell's ubiquitin-proteasome system to specifically tag BCL-XL for destruction.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Selectivity over Platelets | Reference |
| DT2216 | BCL-XL | VHL | MOLT-4 | ~30 | >90% | 278 (NCI-H146) | High | [1][4] |
| XZ739 | BCL-XL | CRBN | MOLT-4 | 2.5 | >96% | ~1.25 (20x more potent than ABT-263) | >100-fold | [1][2] |
| 753b | BCL-XL & BCL-2 | VHL | 293T | 6 (BCL-XL), 48 (BCL-2) | >90% | Potent in BCL-XL/2 co-dependent cells | High | [4][5] |
| ABT-263 (Navitoclax) | BCL-XL/BCL-2 (Inhibitor) | N/A | MOLT-4 | N/A | N/A | ~25 | No selectivity | [1][2] |
DC50 : Half-maximal degradation concentration. Dmax : Maximum percentage of protein degradation. IC50 : Half-maximal inhibitory concentration for cell viability.
Mechanism of Action: PROTAC-Mediated BCL-XL Degradation
BCL-XL degrading PROTACs are bifunctional molecules. One end binds to the BCL-XL protein, while the other end recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1][6][7] This proximity induces the E3 ligase to tag BCL-XL with ubiquitin chains, marking it for degradation by the proteasome. This targeted degradation leads to an increase in pro-apoptotic signals and ultimately, cancer cell death.[1][8]
Caption: Mechanism of PROTAC-mediated BCL-XL degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BCL-XL degraders.
1. Western Blot Analysis for BCL-XL Degradation
-
Objective: To quantify the reduction in BCL-XL protein levels following treatment with a degrader.
-
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MOLT-4 T-ALL cells) are cultured to optimal density.[1] Cells are then treated with varying concentrations of the BCL-XL degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).[1]
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for BCL-XL. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to normalize for protein loading.[1]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the BCL-XL and loading control bands is quantified using software like ImageJ. The BCL-XL signal is normalized to the loading control, and the percentage of remaining BCL-XL relative to the vehicle control is calculated to determine DC50 and Dmax values.[1]
-
2. Cell Viability Assays
-
Objective: To assess the cytotoxic effect of BCL-XL degradation on cancer cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the BCL-XL degrader or control compounds for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or by using assays that measure dye exclusion (e.g., Trypan Blue) or metabolic activity (e.g., MTT or XTT).
-
Data Analysis: The luminescence or absorbance values are recorded. The data is normalized to the vehicle-treated control wells, and dose-response curves are generated to calculate the IC50 value using software like GraphPad Prism.
-
3. Apoptosis Assays
-
Objective: To confirm that cell death occurs via apoptosis.
-
Protocol:
-
Treatment: Cells are treated with the degrader at concentrations around the IC50 value for a defined time (e.g., 48 hours).[1]
-
Staining: Apoptosis can be assessed by staining for markers of programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which enters cells with compromised membranes (late apoptosis/necrosis). Stained cells are then analyzed by flow cytometry.[1]
-
Caspase Cleavage: Western blotting can be used to detect the cleavage of caspase-3 and PARP, which are key events in the execution phase of apoptosis.[1]
-
-
Analysis: For flow cytometry, the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive) is quantified. For Western blotting, the increase in cleaved caspase-3 and cleaved PARP is observed.[1]
-
Experimental Workflow for Evaluating BCL-XL Degraders
The following diagram outlines a typical workflow for the preclinical evaluation of a novel BCL-XL degrader.
Caption: A typical experimental workflow for BCL-XL degrader evaluation.
Conclusion
The development of PROTACs to degrade BCL-XL represents a significant advancement in cancer therapy, offering a potential solution to the toxicity issues associated with direct inhibition. Molecules like DT2216, XZ739, and 753b have demonstrated potent and selective degradation of BCL-XL, leading to apoptotic cell death in various cancer models. The experimental protocols detailed in this guide provide a framework for the independent verification and comparison of these and future BCL-XL degraders, facilitating the ongoing research and development in this promising field.
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 3. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 [scite.ai]
- 7. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines [hero.epa.gov]
- 8. The PROTAC selectively degrading BCL-XL inhibits the growth of tumors and significantly synergizes with Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of TL13-22 and Similar PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of various Proteolysis Targeting Chimeras (PROTACs), with a focus on molecules targeting Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK). While specific pharmacokinetic data for the ALK-targeting negative control PROTAC, TL13-22, is not publicly available, this guide draws comparisons with its active counterpart, TL13-12, and other well-characterized PROTACs to offer a valuable contextual understanding for researchers in the field.
The development of PROTACs as therapeutic agents hinges on optimizing their drug metabolism and pharmacokinetic (DMPK) properties. These heterobifunctional molecules, by their nature, often possess high molecular weights and other physicochemical characteristics that can pose challenges to achieving favorable oral bioavailability and in vivo exposure. This guide summarizes key PK parameters from published preclinical studies, details the experimental methodologies employed, and visualizes the relevant biological pathways to aid in the rational design and development of future PROTACs.
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for selected ALK and BTK-targeting PROTACs from preclinical studies in mice. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Pharmacokinetic Profiles of ALK-Targeting PROTACs in Mice
| Compound | Target | E3 Ligase Ligand | Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (F%) | Reference |
| MS4078 | ALK | Pomalidomide (Cereblon) | i.p. | 50 mg/kg | "Good plasma exposure" | - | - | - | - | [1] |
| SIAIS001 | ALK | Lenalidomide/Thalidomide (Cereblon) | p.o. | - | - | - | - | - | 16% | N/A |
| B3 | ALK | Pomalidomide (Cereblon) | i.p. | 25 mg/kg & 50 mg/kg | "Acceptable" in vivo activity | - | - | - | - | N/A |
Data for Cmax, Tmax, and AUC for these ALK PROTACs were not explicitly provided in the cited literature.
Table 2: Pharmacokinetic Profiles of BTK-Targeting PROTACs in Mice
| Compound | Target | E3 Ligase Ligand | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Reference |
| MT802 | BTK | Pomalidomide (Cereblon) | i.v. | 1 mg/kg | - | - | - | 0.119 | 1662 | [2] |
| SJF620 | BTK | Lenalidomide analog (Cereblon) | i.v. | 1 mg/kg | - | - | - | 1.64 | "More robust clearance and exposure profile" than MT802 | [2] |
Experimental Protocols
The following section outlines a detailed, generalized methodology for the in vivo pharmacokinetic studies and bioanalytical quantification of PROTACs, based on established protocols.
In Vivo Pharmacokinetic Study in Mice
-
Animal Models: Male BALB/c or similar mouse strains are typically used, with an age range of 6-8 weeks and weight of 20-25g. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Drug Administration:
-
Intravenous (i.v.) Administration: The PROTAC is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) and administered as a bolus injection into the tail vein. The typical dose for an initial PK screen is 1-5 mg/kg.
-
Oral (p.o.) Administration: The PROTAC is formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage. Doses for oral administration are generally higher than for intravenous administration, often in the range of 10-50 mg/kg.
-
-
Blood Sampling:
-
Following drug administration, blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is drawn from the retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
LC-MS/MS Bioanalysis
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
Protein precipitation is performed by adding a volume of cold acetonitrile (often containing an internal standard) to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further diluted or directly injected into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column is commonly used.
-
A gradient elution is employed with a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is programmed to separate the analyte of interest from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.
-
The instrument is optimized for the specific precursor-to-product ion transitions of the PROTAC and the internal standard.
-
Ionization is typically achieved using electrospray ionization (ESI) in the positive ion mode.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentrations of the PROTAC in the plasma samples are determined from the calibration curve using a weighted linear regression.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the discussed PROTACs and a typical experimental workflow for their pharmacokinetic analysis.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Simplified ALK signaling pathway and the intervention by an ALK-targeting PROTAC.[3]
References
- 1. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of TL13-22
Researchers and laboratory personnel must adhere to strict protocols for the disposal of TL13-22 to ensure environmental safety and regulatory compliance. This document provides step-by-step guidance for the proper handling and disposal of this compound waste.
Hazard Profile
This compound is classified as an acute oral toxicant and demonstrates significant aquatic toxicity with long-lasting effects.[1] Key hazard statements include:
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Handling should occur in well-ventilated areas, and the formation of dust and aerosols should be avoided.[1]
Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment and to ensure that waste is managed by an approved waste disposal plant .[1]
Step 1: Waste Segregation and Collection
-
All waste materials containing this compound, including contaminated consumables (e.g., pipette tips, tubes, gloves), unused product, and solutions, must be segregated from general laboratory waste.
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical properties of this compound and its solvent if applicable.
Step 2: Labeling and Storage of Waste
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the relevant hazard pictograms (e.g., acute toxicity, environmental hazard).
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Step 4: Documentation
-
Maintain a detailed record of the amount of this compound waste generated, the date of collection, and the name of the disposal contractor. This documentation is crucial for regulatory compliance and waste tracking.
Emergency Procedures for Spills
In the event of a spill, collect the spillage to prevent it from entering drains or the environment.[1] Follow your institution's established spill response protocol for hazardous materials.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
